EPZ005687
Beschreibung
inhibits EZH2 protein; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBZSZLMJDVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733849 | |
| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396772-26-1 | |
| Record name | 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EPZ-5687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPZ-5687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of EPZ005687 in Lymphoma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in normal germinal center (GC) B-cell development by mediating gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] In certain malignancies, particularly non-Hodgkin lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EZH2 is frequently overexpressed or harbors gain-of-function mutations.[3][4] These mutations, commonly occurring at Tyr641 and Ala677, lead to aberrant hypermethylation of H3K27, resulting in the repression of tumor suppressor genes and promoting lymphomagenesis.[1][2][5] EPZ005687 is a potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2, which has shown significant anti-tumor activity in preclinical models of lymphoma, particularly those harboring EZH2 mutations.[5][6] This guide provides a detailed overview of the mechanism of action of this compound in lymphoma, supported by quantitative data, experimental protocols, and visual diagrams.
Data Presentation
Biochemical and Cellular Potency of this compound
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 24 nM | Wild-Type EZH2 | Cell-free enzymatic assay | [5] |
| IC50 | 54 ± 5 nM | PRC2 Complex | Cell-free enzymatic assay | |
| Selectivity | >500-fold | vs. 15 other protein methyltransferases | Biochemical assays | [5] |
| Selectivity | 50-fold | vs. EZH1 | Biochemical assays | [5] |
Table 1: Biochemical activity and selectivity of this compound.
Cellular Activity of this compound in Lymphoma Cell Lines
The anti-proliferative effects of this compound are particularly pronounced in lymphoma cell lines with EZH2 mutations.
| Cell Line | EZH2 Status | Proliferation IC50 | H3K27me3 Inhibition IC50 | Reference |
| WSU-DLCL2 | Y641F | 0.4 µM (11 days) | 9 nM (4 days) | [7] |
| Pfeiffer | A677G | Not specified | Not specified | [6] |
| OCI-LY19 | Wild-Type | >25 µM (11 days) | Not specified | [6] |
| KARPAS-422 | Y641N | 4.8 nM (GSK126) | Not specified | [3] |
| SU-DHL-6 | Y641N | Not specified | Not specified | [8] |
Table 2: Cellular activity of this compound and other EZH2 inhibitors in various lymphoma cell lines. Note: Some data points for other EZH2 inhibitors are included for context.
Effects of this compound on Cell Cycle and Apoptosis
This compound treatment leads to cell cycle arrest and apoptosis, primarily in EZH2-mutant lymphoma cells.
| Cell Line | Treatment Concentration | Effect on Cell Cycle | Apoptosis Induction | Reference |
| WSU-DLCL2 | 0.2 - 6 µM | Dose-dependent G1 arrest | Increase in sub-G1 population at higher doses | [4][9] |
| U937 | 0.5 - 10 µM | G1 phase blocking | Dose-dependent increase in apoptosis | [10][11] |
Table 3: Impact of this compound on cell cycle progression and apoptosis in lymphoma cell lines.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
References
- 1. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of H3K27 methylation inhibitor this compound on apoptosis, proliferation and cell cycle of U937 cells and normal CD34 positive cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Tazemetostat: A Selective EZH2 Inhibitor Blocking H3K27 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors. This has led to the development of targeted therapies aimed at inhibiting EZH2's catalytic activity.
Tazemetostat (formerly EPZ-6438) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2. It competitively inhibits the S-adenosylmethionine (SAM) binding pocket of both wild-type and mutant forms of EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, results in the de-repression of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of Tazemetostat, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Data Presentation
Pharmacological and Pharmacokinetic Properties of Tazemetostat
The following tables summarize the key in vitro and clinical pharmacokinetic parameters of Tazemetostat.
| Parameter | Value | Reference(s) |
| Mechanism of Action | Selective, SAM-competitive inhibitor of EZH2 | [1] |
| Ki (Wild-Type EZH2) | 2.5 nM | [1] |
| IC50 (Wild-Type EZH2) | 11 nM (peptide assay), 16 nM (nucleosome assay) | [1] |
| Selectivity vs. EZH1 | >50-fold | [1] |
| Selectivity vs. other HMTs | >500-fold | [1] |
Table 1: In Vitro Pharmacological Profile of Tazemetostat
| Parameter | Value (at 800 mg BID) | Reference(s) |
| Absolute Bioavailability | ~33% | [2] |
| Tmax (median) | 1-2 hours | [2] |
| Cmax (steady state) | 829 ng/mL | [2] |
| AUC0-12h (steady state) | 3340 ng·h/mL | [2] |
| Volume of Distribution (Vd/F) | 1230 L | [2] |
| Protein Binding | 88% | [2] |
| Metabolism | Primarily by CYP3A4 | [2] |
| Elimination Half-life (t1/2) | 3.1 hours | [2] |
| Excretion | 79% in feces, 15% in urine | [2] |
Table 2: Clinical Pharmacokinetic Parameters of Tazemetostat in Adult Patients
| Cell Line | EZH2 Status | Proliferation IC50 (11-day assay) | Reference(s) |
| KARPAS-422 | Y641N | 0.004 µM | [3] |
| Pfeiffer | Y641F | 0.009 µM | [3] |
| SU-DHL-6 | Y641N | 0.011 µM | [3] |
| WSU-DLCL2 | Y641F | 0.018 µM | [3] |
| OCI-LY19 | Wild-Type | 4.9 µM | [3] |
| SU-DHL-4 | Wild-Type | 7.7 µM | [3] |
| Toledo | Wild-Type | 11.2 µM | [3] |
Table 3: Anti-proliferative Activity of Tazemetostat in Lymphoma Cell Lines
| Dose Level (mg BID) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Recommended Phase 2 Dose (RP2D) | Reference(s) |
| 100 | 3 | 0 | Not Determined | [4] |
| 200 | 3 | 0 | Not Determined | [4] |
| 400 | 7 | 0 | Not Determined | [4] |
| 800 | 7 | 0 | 800 mg BID | [4] |
| 1600 | 7 | 1 (Grade 4 Thrombocytopenia) | Not Recommended | [4] |
Table 4: Dose Escalation and Recommended Phase 2 Dose of Tazemetostat in a Phase 1 Study
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of EZH2 and assess the inhibitory potential of compounds like Tazemetostat.[5][6]
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48)
-
Histone H3 peptide (e.g., corresponding to amino acids 21-44) or reconstituted mononucleosomes as substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Tazemetostat or other test compounds dissolved in DMSO
-
Scintillation cocktail and a microplate scintillation counter
-
96-well microplate
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, prepare the reaction mixture containing the assay buffer, PRC2 complex (e.g., 5 nM), and the histone substrate (e.g., 1 µM H3 peptide or 200 nM nucleosomes).
-
Add Inhibitor: Add varying concentrations of Tazemetostat (or DMSO as a vehicle control) to the reaction wells. A typical concentration range for Tazemetostat would be from 0.1 nM to 10 µM.
-
Initiate Reaction: Start the reaction by adding [3H]-SAM to a final concentration of 1 µM. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).
-
Measure Incorporation: Transfer the reaction mixture to a filter plate (e.g., glass fiber), wash extensively with 0.5% TCA to remove unincorporated [3H]-SAM, and dry the plate.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each Tazemetostat concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K27me3
This protocol is used to assess the cellular effect of Tazemetostat on the global levels of H3K27me3.
Materials:
-
Cell lines of interest treated with Tazemetostat or vehicle control
-
RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an anti-total Histone H3 antibody following the same procedure from step 7.
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. The ratio of H3K27me3 to total H3 is then calculated to determine the relative change in H3K27me3 levels upon Tazemetostat treatment.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
This protocol allows for the genome-wide mapping of H3K27me3 marks to identify genes directly affected by EZH2 inhibition.[7][8][9][10]
Materials:
-
Cells treated with Tazemetostat or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers (e.g., for cell lysis, nuclear lysis)
-
Sonicator (e.g., Bioruptor)
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or control IgG overnight at 4°C.
-
Capture and Washing: Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of H3K27me3 enrichment. Compare the H3K27me3 profiles between Tazemetostat-treated and control samples to identify differential peaks. Perform downstream analyses such as peak annotation to genes and pathway analysis.
Signaling Pathways and Experimental Workflows
EZH2 Core Signaling Pathway
EZH2, as the catalytic core of the PRC2 complex, mediates gene silencing through the trimethylation of H3K27. This activity is crucial for maintaining cellular identity and regulating developmental processes.
Caption: Core mechanism of EZH2-mediated gene silencing and its inhibition by Tazemetostat.
Experimental Workflow for Evaluating Tazemetostat Activity
The following diagram illustrates a typical experimental workflow to characterize the effects of Tazemetostat from in vitro enzymatic assays to cellular and genome-wide analyses.
Caption: Experimental workflow for characterizing the activity of Tazemetostat.
EZH2 and Downstream Signaling Pathways
EZH2 has been shown to interact with and regulate several key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. Inhibition of EZH2 can therefore have broader effects beyond direct gene silencing.[11][12]
Caption: Crosstalk of EZH2 with the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.
Conclusion
Tazemetostat represents a significant advancement in the field of epigenetic therapy, offering a targeted approach for cancers dependent on EZH2 activity. Its selective inhibition of EZH2 leads to a reduction in H3K27 methylation, reactivation of tumor suppressor genes, and subsequent anti-tumor effects. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the broader impact of EZH2 inhibition on cancer signaling pathways. A thorough understanding of these aspects is crucial for the continued development and optimal clinical application of Tazemetostat and other EZH2 inhibitors. Further research is ongoing to explore the full therapeutic potential of Tazemetostat, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. diagenode.com [diagenode.com]
- 10. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
EPZ005687: A Technical Guide for the Investigation of EZH2 Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of EPZ005687, a pivotal chemical probe used to investigate the role of Enhancer of Zeste Homolog 2 (EZH2) in cancers harboring specific gain-of-function mutations. We will delve into its mechanism of action, selectivity, and its application in key experimental models, providing detailed protocols and structured data to facilitate further research and drug development efforts.
Introduction: EZH2 and its Role in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), with H3K27 trimethylation (H3K27me3) being a hallmark of transcriptionally silenced chromatin.[1][2][3]
In normal development, EZH2 plays a crucial role in regulating gene expression to maintain cellular identity.[2] However, its dysregulation is a common feature in many cancers.[1][2] This can occur through overexpression, which is associated with poor prognosis in solid tumors like prostate and breast cancer, or through specific genetic mutations.[1][4]
Somatic, heterozygous, gain-of-function point mutations in the EZH2 catalytic SET domain have been identified in a significant percentage of non-Hodgkin's lymphomas (NHL), particularly germinal center B-cell diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[4][5] The most common of these mutations occur at tyrosine 641 (Y641) and alanine 677 (A677).[4][6][7] These mutations alter the substrate specificity of the enzyme, leading to an overall increase in global H3K27 hypertrimethylation, which is believed to drive lymphomagenesis by silencing tumor suppressor genes.[4][8][9] This dependency on the enzymatic activity of mutant EZH2 for proliferation and survival creates a therapeutic vulnerability.[6][7]
This compound: A Potent and Selective EZH2 Inhibitor
This compound was one of the first potent, selective, S-adenosyl-methionine (SAM)-competitive small molecule inhibitors of EZH2.[2][7] It acts by binding to the SAM pocket within the EZH2 SET domain, directly competing with the natural methyl donor and thus inhibiting the enzyme's methyltransferase activity.[10] Its discovery and characterization provided a critical tool for validating the hypothesis that cancers with EZH2-activating mutations are dependent on its catalytic activity.[6][7]
Mechanism of Action Pathway
Caption: Mechanism of EZH2-mediated gene silencing and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, demonstrating its potency, selectivity, and specific activity against mutant EZH2-bearing cancer cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Mutation Status | Ki (nM) | IC50 (nM) |
| EZH2 | Wild-Type | 24 | 54 |
| EZH2 | Y641F | ~48 (2-fold > WT) | - |
| EZH2 | A677G | ~4.4 (5.4-fold < WT) | - |
| EZH1 | Wild-Type | ~1200 (50-fold > WT EZH2) | - |
Data compiled from multiple sources.[6][7][10][11]
Table 2: Selectivity of this compound
| Enzyme Class | Selectivity vs. EZH2 (Wild-Type) |
| EZH1 | ~50-fold |
| Other Protein Methyltransferases (15 total) | >500-fold |
Data compiled from multiple sources.[1][2][7]
Table 3: Cellular Activity of this compound in Lymphoma Cell Lines
| Cell Line | EZH2 Genotype | Proliferation IC50 (µM) | Lethal Concentration (LCC) (µM) |
| OCI-LY19 | Wild-Type | > 8.3 | > 10 |
| WSU-DLCL2 | Y641F (Heterozygous) | 3.9 | 4.8 |
| Pfeiffer | A677G (Heterozygous) | 0.25 | 0.49 |
Data from 11-day proliferation assays.[6][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound.
Biochemical Enzyme Activity Assay (Radiometric)
This protocol is used to determine the IC50 and Ki of an inhibitor against the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (wild-type or mutant).
-
This compound.
-
Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20.[10]
-
Substrates: S-[3H]-adenosyl-L-methionine ([3H]-SAM), unlabeled SAM, and a biotinylated histone H3 (21-44) peptide.[10]
-
Stop Solution: 600 µM unlabeled SAM.[10]
-
384-well FlashPlate.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a dilution in Assay Buffer.
-
In a 384-well plate, add 40 µL of 5 nM PRC2 complex to each well.[10]
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature.[10]
-
Initiate the reaction by adding 10 µL of a substrate mix containing [3H]-SAM, unlabeled SAM, and the H3 peptide substrate.[10] Final concentrations should be at their respective Km values.
-
Incubate for 90 minutes at room temperature.[10]
-
Quench the reaction by adding 10 µL of Stop Solution.[10]
-
Transfer the reaction mixture to a 384-well FlashPlate, which captures the biotinylated peptide.
-
Wash the plate to remove unbound [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate percent inhibition relative to vehicle controls and fit the data to a four-parameter equation to determine the IC50. Ki values are typically determined using the Cheng-Prusoff equation.
Caption: Workflow for a radiometric biochemical enzyme activity assay.
Cell Proliferation / Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines over time.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY19, WSU-DLCL2, Pfeiffer).
-
Complete cell culture medium.
-
This compound.
-
96-well cell culture plates.
-
A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP).
-
Luminometer.
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density for logarithmic growth over the assay period (e.g., 11 days).[6][12]
-
Prepare serial dilutions of this compound in culture medium and add to the plates. Include a vehicle control (DMSO).
-
Culture the cells for the desired time course (e.g., 11 days).[6][12]
-
On days 4 and 7, count the cells, centrifuge, and resuspend in fresh medium containing the appropriate concentration of this compound, then re-plate at the original seeding density.[10] This step is crucial for long-term assays to prevent overgrowth and nutrient depletion.
-
At each time point (e.g., days 0, 4, 7, 11), remove a plate for analysis.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add a volume of CellTiter-Glo® equal to the culture volume).[13]
-
Mix and incubate to lyse cells and stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Plot viable cell counts (relative luminescence units) over time for each concentration. Calculate the IC50 (concentration causing 50% inhibition of proliferation) and LCC (lowest concentration causing cytotoxicity) at the final time point.[6][12]
Caption: Workflow for a long-term cell proliferation assay.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide locations of H3K27me3 and assess how these are altered by EZH2 inhibition.
Materials:
-
Cells treated with this compound or vehicle.
-
Formaldehyde (for crosslinking).
-
Glycine (to quench crosslinking).
-
Lysis buffers.
-
Sonicator or micrococcal nuclease (for chromatin shearing).
-
H3K27me3-specific antibody (e.g., Millipore 07-449).[3]
-
Control IgG antibody.[3]
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for NGS library preparation.
-
High-throughput sequencer.
Procedure:
-
Crosslinking: Treat cells (approx. 2 x 10^7 per IP) with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.[3]
-
Cell Lysis & Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Set aside a small fraction of the lysate as an "input" control.[3]
-
Incubate the remaining lysate overnight at 4°C with the H3K27me3 antibody or a control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads multiple times with stringent buffers to remove non-specifically bound chromatin.
-
Elution & Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation & Sequencing: Prepare a sequencing library from the ChIP and input DNA. Sequence the libraries on a high-throughput platform.
-
Data Analysis: Align reads to a reference genome. Use peak-calling software (e.g., MACS2 with the --broad option or SICER for diffuse marks like H3K27me3) to identify regions of enrichment compared to the input control.[14] Analyze differential enrichment between this compound-treated and control samples.
Caption: Workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.
In Vivo Application and Clinical Translation
While this compound was a groundbreaking tool compound, it had pharmacokinetic properties unsuitable for in vivo use.[8] Its successor, EPZ-6438 (tazemetostat), was developed with improved drug-like properties, including oral bioavailability.[8][9] Preclinical studies using EPZ-6438 in mouse xenograft models of EZH2-mutant NHL demonstrated dose-dependent tumor growth inhibition, including complete and sustained tumor regressions.[8] These regressions correlated with a reduction of H3K27me3 levels in the tumors.[8] These pivotal preclinical findings, which built upon the validation provided by this compound, directly led to the clinical development and eventual FDA approval of tazemetostat for certain patients with follicular lymphoma.[15]
Conclusion
This compound has been an indispensable chemical probe in the study of EZH2-mutant cancers. Its high potency and selectivity enabled researchers to unequivocally demonstrate the "oncogene addiction" of certain lymphomas to the catalytic activity of mutant EZH2. The data generated using this compound and the experimental workflows it enabled were foundational to the development of clinically successful EZH2 inhibitors. This guide provides the core data and methodologies associated with this compound to support ongoing research into the epigenetic drivers of cancer and the development of next-generation targeted therapies.
References
- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin -Biomedical Science Letters | Korea Science [koreascience.kr]
- 15. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
EPZ005687: A Chemical Probe for Interrogating PRC2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EPZ005687, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This compound serves as a critical chemical probe for elucidating the biological functions of PRC2 and for validating EZH2 as a therapeutic target in various disease contexts, particularly in cancers with specific genetic alterations. This document details the mechanism of action of this compound, presents its biochemical and cellular activities in structured tables, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows using Graphviz diagrams.
Introduction to this compound and PRC2
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a crucial role in maintaining gene expression patterns, thereby governing cell identity and development.[1] The core components of the PRC2 complex are EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[2][3] EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27).[1][4] H3K27 trimethylation (H3K27me3) is a hallmark of transcriptionally silent chromatin, and its aberrant regulation is implicated in numerous human cancers.[4][5]
This compound is a potent and highly selective inhibitor of EZH2.[2][6] It acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SET domain of EZH2 and preventing the transfer of methyl groups to H3K27.[6][7] Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it an invaluable tool for specifically probing PRC2-EZH2 function.[2] This guide will delve into the technical details of using this compound as a chemical probe.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Enzyme | Notes |
| Ki | 24 nM | Wild-type EZH2 | S-adenosylmethionine (SAM)-competitive inhibition.[2][6] |
| IC50 | 54 ± 5 nM | PRC2 Complex | Concentration-dependent inhibition of PRC2 enzymatic activity.[2][6] |
| Selectivity | >50-fold vs. EZH1 | EZH1 | Demonstrates significant selectivity for EZH2 over its homolog EZH1.[2] |
| Selectivity | >500-fold vs. 15 other Protein Methyltransferases | Various PMTs | Highly selective against a panel of other histone and protein methyltransferases.[2][6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | IC50 / Observation |
| H3K27 Methylation | WSU-DLCL2 (EZH2 Y641F mutant) | Reduction of global H3K27me3 levels | Concentration-dependent reduction.[2] |
| Proliferation | EZH2 mutant lymphoma cells | Decreased cell proliferation | More pronounced effect in mutant vs. wild-type EZH2 cells.[2] |
| Apoptosis | U937 cells | Induction of apoptosis | Dose-dependent increase in apoptosis.[2] |
| Cell Cycle | WSU-DLCL2 cells | G1 phase arrest | Induction of G1 phase block and a decrease in the S phase population.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.
Biochemical Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to determine the in vitro potency of this compound against the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48)
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Assay Buffer: 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20
-
Stop Solution: 5 mM SAH (S-adenosyl-L-homocysteine) in assay buffer
-
Streptavidin-coated FlashPlate®
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of PRC2 complex (e.g., 4 nM final concentration) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing biotinylated H3 peptide (e.g., 0.5 µM final concentration), unlabeled SAM (e.g., 0.2 µM final concentration), and [³H]-SAM (e.g., 0.3 µM final concentration) in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Transfer 25 µL of the reaction mixture to a streptavidin-coated FlashPlate®.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the plate.
-
Wash the plate according to the manufacturer's instructions.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2)
-
Complete cell culture medium
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 or 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to PRC2 function and the experimental investigation of its inhibitors.
Caption: PRC2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing an EZH2 inhibitor.
Conclusion
This compound stands as a cornerstone chemical probe for the study of PRC2 biology. Its high potency and selectivity enable researchers to dissect the specific roles of EZH2-mediated H3K27 methylation in both normal physiology and disease states. The data and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel therapeutic strategies targeting the PRC2 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. opastpublishers.com [opastpublishers.com]
Investigating Gene Expression Changes with EPZ005687: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigation of gene expression changes induced by EPZ005687, a potent and selective inhibitor of the EZH2 methyltransferase. We delve into the molecule's mechanism of action, provide detailed experimental protocols for assessing its impact on the transcriptome and epigenome, and present a summary of its effects on gene expression in cancer cell lines. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the S-adenosylmethionine (SAM) binding site of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] In various cancers, including non-Hodgkin's lymphoma, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including the suppression of tumor suppressor genes, thereby promoting cell proliferation and survival.[1][3] this compound competitively inhibits the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels and the subsequent reactivation of silenced genes.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of EZH2. By binding to the SAM pocket of the EZH2 SET domain, this compound prevents the transfer of a methyl group from SAM to H3K27.[2] This leads to a decrease in the repressive H3K27me3 mark on the chromatin, resulting in a more open chromatin state and allowing for the transcriptional reactivation of previously silenced genes. This reactivation of tumor suppressor genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Mechanism of Action of this compound.
Experimental Protocols
To investigate the effects of this compound on gene expression, a combination of molecular biology techniques is typically employed. Below are detailed protocols for key experiments.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines. For this compound studies, lymphoma cell lines such as WSU-DLCL2 (EZH2 Y641F mutant) and OCI-LY19 (EZH2 wild-type) are commonly used.[4][5]
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: Seed cells at a desired density. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 100 nM to 10 µM) or DMSO as a vehicle control. The treatment duration can range from 24 to 96 hours or longer, depending on the experimental endpoint.[4]
RNA Sequencing (RNA-Seq)
This protocol outlines the steps for analyzing global gene expression changes following this compound treatment.
-
RNA Extraction:
-
Harvest cells treated with this compound and the DMSO control.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8).
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between this compound-treated and DMSO-treated samples using packages like DESeq2 or edgeR in R.
-
Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology analysis on the differentially expressed genes using tools like GSEA or DAVID.
-
Experimental Workflow for RNA-Seq Analysis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for identifying the genomic regions with altered H3K27me3 marks upon this compound treatment.
-
Chromatin Preparation:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling using a tool like MACS2 to identify regions of H3K27me3 enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K27me3 levels between this compound-treated and control samples.
-
Annotate the differential peaks to nearby genes.
-
Western Blotting
This protocol is for validating the reduction in global H3K27me3 levels.
-
Protein Extraction:
-
Harvest cells and extract histones using an acid extraction method.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against total Histone H3 as a loading control.
-
Quantitative Data on Gene Expression Changes
Treatment of cancer cells with this compound leads to significant changes in the gene expression profile. The primary effect is the upregulation of genes previously silenced by EZH2-mediated H3K27me3.
| Cell Line | EZH2 Status | Treatment Concentration | Duration | Key Upregulated Genes | Key Downregulated Genes | Reference |
| WSU-DLCL2 | Y641F Mutant | 1 µM | 96 hours | Tumor suppressor genes, B-cell differentiation markers | Cell cycle progression genes | [4] |
| Pfeiffer | A677G Mutant | 500 nM | 72 hours | Genes involved in apoptosis and cell cycle arrest | Pro-survival genes | [5] |
| OCI-LY19 | Wild-Type | 5 µM | 96 hours | Modest upregulation of some PRC2 target genes | - | [4] |
Note: The specific set of differentially expressed genes can vary depending on the cell line, the specific EZH2 mutation, the concentration of this compound, and the duration of treatment. Comprehensive lists of differentially expressed genes are often available in the supplementary materials of published studies.
Signaling Pathways Modulated by this compound
By inhibiting EZH2, this compound can indirectly influence several cancer-related signaling pathways through the reactivation of key regulatory genes.
Signaling pathways affected by this compound.
Conclusion
This compound is a valuable tool for studying the role of EZH2 and H3K27me3 in gene regulation and cancer biology. The experimental approaches outlined in this guide provide a robust framework for investigating the transcriptomic and epigenetic consequences of EZH2 inhibition. A thorough understanding of the gene expression changes induced by this compound is crucial for the development of targeted epigenetic therapies. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of EZH2 inhibition.
References
Understanding the SAM-competitive inhibition of EPZ005687
An In-depth Technical Guide to the SAM-Competitive Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)
A Note on EPZ005687: Initial interest in this compound in the context of PRMT5 is understandable given its classification as a SAM-competitive inhibitor. However, it is crucial to clarify that this compound is a potent and selective inhibitor of the histone methyltransferase EZH2, not PRMT5.[1][2][3][4][5] It competitively binds to the S-adenosylmethionine (SAM) pocket of EZH2, leading to the inhibition of H3K27 methylation.[1][2] This guide will focus on the principles of SAM-competitive inhibition as they apply to PRMT5, a significant therapeutic target in various cancers. We will explore the mechanisms, relevant inhibitors, and the experimental protocols used to characterize them.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7] This post-translational modification plays a vital role in numerous cellular processes, including gene expression, RNA splicing, and DNA damage repair.[6][8] PRMT5 functions as part of a complex with an essential cofactor, the Methylosome Protein 50 (MEP50), which is required for its enzymatic activity.[6][9][10][11]
The dysregulation and overexpression of PRMT5 are linked to the progression of various malignancies, including lymphoma, glioblastoma, and non-small cell lung cancer, making it a compelling target for anticancer drug development.[2][6][12] One of the primary strategies for inhibiting PRMT5 is through the development of small molecules that compete with its natural cofactor, S-adenosylmethionine (SAM).
The Mechanism of SAM-Competitive Inhibition
S-adenosylmethionine (SAM) is the universal methyl donor for all methyltransferase enzymes, including PRMT5.[3] SAM binds to a specific pocket within the catalytic domain of PRMT5, positioning its methyl group for transfer to a substrate arginine residue. SAM-competitive inhibitors are small molecules designed to bind within this same SAM pocket.[2][12] By occupying the active site, these inhibitors prevent SAM from binding, thereby blocking the methyl transfer reaction and inhibiting the enzyme's function. The potency of these inhibitors often relies on their ability to form favorable interactions within the pocket that are stronger or more stable than those of SAM itself.[2]
Quantitative Data for Representative PRMT5 Inhibitors
The inhibitory potential of SAM-competitive inhibitors is quantified using metrics such as IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity.[13][14][15]
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| EPZ015666 | PRMT5/MEP50 | FlashPlate Assay | 19 | - | [16] |
| LLY-283 | PRMT5 | in vitro enzymatic assay | 22 | - | [2] |
| MTA | PRMT5/MEP50 | FlashPlate Assay | 440 | - | [16] |
| SAH | PRMT5/MEP50 | FlashPlate Assay | 750 | - | [16] |
| Sinefungin | PRMT5/MEP50 | FlashPlate Assay | 360 | - | [16] |
Note: IC50 values are dependent on assay conditions, including substrate and SAM concentrations.
Key Experimental Protocols
Characterizing SAM-competitive inhibitors of PRMT5 involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical PRMT5 Enzymatic Assay
This type of assay directly measures the catalytic activity of the PRMT5/MEP50 complex and the inhibitory effect of test compounds.
Principle: The assay quantifies the transfer of a methyl group from SAM to a specific substrate, typically a histone peptide like H4.[17] The detection of either the methylated product or the S-adenosylhomocysteine (SAH) byproduct serves as a measure of enzyme activity.[17][18]
Generalized Protocol (Radiometric HotSpot™ Assay):
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Mixture: In a microplate, combine the recombinant human PRMT5/MEP50 complex, a histone H2A or H4 peptide substrate, and the test compound at various concentrations.[16]
-
Reaction Initiation: Add S-adenosyl-L-[methyl-³H]methionine (tritiated SAM) to initiate the methyltransferase reaction.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).[18]
-
Reaction Quenching: Stop the reaction by adding an excess of unlabeled SAM or another quenching agent.
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.
-
Measurement: Use a scintillation counter to measure the amount of radioactivity incorporated into the substrate.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Symmetric Dimethylarginine (SDMA)
This cell-based assay assesses the on-target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, in cells.[17]
Principle: Cells are treated with the inhibitor, and total protein is extracted. Western blotting is then used with an antibody specific for the SDMA mark to determine if the inhibitor reduces PRMT5-mediated methylation.
Generalized Protocol:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a lymphoma cell line) in a culture plate and allow cells to adhere. Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified period (e.g., 72-96 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SDMA.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for SDMA relative to a loading control (e.g., β-actin) to determine the dose-dependent reduction in PRMT5 activity.
Cell Viability Assay
This assay measures the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a colorimetric or luminescent reagent.[17]
Generalized Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor.[17]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[17]
-
Reagent Addition: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well.[17]
-
Measurement: Measure the absorbance or luminescence using a microplate reader.[17]
-
Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces cell viability by 50%.[17]
Mandatory Visualizations
PRMT5 Signaling Pathway
Caption: The PRMT5/MEP50 complex utilizes SAM to methylate Histone H4, leading to gene repression.
SAM-Competitive Inhibition Mechanism
Caption: Inhibitor competes with SAM for the PRMT5 binding site, preventing complex formation.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel PRMT5 inhibitor from initial hit to lead optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dismantling the epigenetic alliance: Emerging strategies to disrupt the PRMT5:MEP50 complex for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
EPZ005687's impact on histone methylation patterns
An In-depth Technical Guide on the Impact of EPZ005687 on Histone Methylation Patterns
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The addition of methyl groups to histone tails, catalyzed by histone methyltransferases (HMTs), can lead to either transcriptional activation or repression, depending on the specific lysine or arginine residue methylated and the degree of methylation. Dysregulation of histone methylation is a hallmark of various diseases, including cancer, making HMTs attractive therapeutic targets.
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its impact on histone methylation. It is important to clarify at the outset that while the initial topic of interest suggested a connection between this compound and the H3K79 methyltransferase DOT1L, extensive research has firmly established that This compound is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) , the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27). Therefore, this guide will focus on the well-documented effects of this compound on EZH2 and the corresponding H3K27 methylation patterns.
This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound: Mechanism of Action and Selectivity
This compound is a small molecule inhibitor that targets the enzymatic activity of EZH2. It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket within the SET domain of EZH2 and thereby preventing the transfer of a methyl group to its histone substrate.
Inhibitory Activity
This compound demonstrates potent inhibition of EZH2, with similar affinity for both wild-type and certain mutant forms of the enzyme that are prevalent in non-Hodgkin's lymphoma.
| Target Enzyme | Ki (nM) | IC50 (nM) |
| Wild-Type EZH2 | 24 | 54 ± 5 |
| EZH2 (Y641F mutant) | - | - |
| EZH2 (A677G mutant) | ~4.4 (5.4-fold greater affinity than WT) | - |
| Data compiled from multiple sources. |
Selectivity Profile
A key attribute of this compound is its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1.
| Methyltransferase | Selectivity vs. EZH2 |
| EZH1 | ~50-fold |
| 15 other PMTs | >500-fold |
| Data compiled from multiple sources. |
Impact of this compound on Histone H3K27 Methylation
The primary epigenetic consequence of EZH2 inhibition by this compound is a global reduction in the levels of H3K27 di- and trimethylation (H3K27me2/3). This effect has been consistently observed in a variety of cancer cell lines.
| Cell Line | EZH2 Status | Cellular IC50 for H3K27me3 reduction (nM) |
| OCI-LY19 | Wild-Type | 80 |
| WSU-DLCL2 | Y641F mutant | - |
| Pfeiffer | A677G mutant | - |
| G-401 | - | 2900 (EC50) |
| Data compiled from multiple sources. |
The reduction of the repressive H3K27me3 mark at gene promoters by this compound leads to the derepression of EZH2 target genes. This reactivation of silenced genes is a key mechanism behind the anti-proliferative effects of the inhibitor.
Signaling Pathways and Cellular Effects
The inhibition of EZH2 by this compound disrupts the function of the PRC2 complex, leading to significant cellular consequences, particularly in cancer cells that are dependent on EZH2 activity.
Caption: Mechanism of EZH2 Inhibition by this compound.
The primary cellular effects of this compound treatment, especially in EZH2-mutant lymphoma cells, include:
-
Induction of Apoptosis: The compound effectively kills lymphoma cells harboring heterozygous Tyr641 or Ala677 mutations.
-
Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.
Caption: Workflow for Assessing this compound Cellular Effects.
Experimental Protocols
EZH2/PRC2 Enzymatic Assay (Biochemical)
This protocol is adapted from methodologies used to assess the biochemical potency of EZH2 inhibitors.
-
Reaction Buffer Preparation: Prepare a 1X assay buffer containing 20 mM BICINE (pH 7.6), 0.5 mM DTT, 0.005% Bovine Skin Gelatin, and 0.002% Tween-20.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 40 µL of 5 nM PRC2 complex (final concentration will be 4 nM) to each well. Add serial dilutions of this compound or DMSO vehicle control. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a substrate mix containing 3H-labeled SAM and a biotinylated H3 peptide substrate (residues 21-44) in assay buffer. Final concentrations of substrates should be at their respective Km values.
-
Reaction Incubation: Incubate the reaction for 90 minutes at room temperature.
-
Quenching: Stop the reaction by adding 10 µL of 600 µM unlabeled SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. After a 30-minute incubation, wash the plate and measure the incorporation of 3H using a scintillation counter.
-
Data Analysis: Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.
Cellular H3K27me3 Inhibition Assay (ELISA-based)
This protocol outlines a method for quantifying changes in global H3K27me3 levels in cells.
-
Cell Culture and Treatment: Plate cells (e.g., OCI-LY19) in a 96-well plate and allow them to adhere or stabilize. Treat cells with a range of this compound concentrations for a specified period (e.g., 96 hours).
-
Histone Extraction: Lyse the cells and extract histones using a commercially available histone extraction kit or standard acid extraction protocols.
-
ELISA:
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the wells and block with a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Add a primary antibody specific for H3K27me3 and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm.
-
-
Normalization: Normalize the H3K27me3 signal to the total amount of histone H3, which can be measured in parallel using an anti-total H3 antibody.
-
Data Analysis: Express the results as a percentage of the DMSO-treated control and determine the IC50 for H3K27me3 reduction.
Cell Viability/Proliferation Assay (MTT Assay)
This is a common colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: After allowing cells to attach (if adherent), treat them with various concentrations of this compound. Include a vehicle control (DMSO). For long-term proliferation assays (e.g., 11 days), count and re-plate cells at the original density with fresh medium and compound every 3-4 days.
-
MTT Addition: At the desired time points, add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final volume 100 µL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell proliferation.
Summary and Conclusion
This compound is a potent and highly selective inhibitor of the histone methyltransferase EZH2. Its mechanism of action involves the competitive inhibition of the SAM-binding site, leading to a significant and specific reduction in H3K27 methylation. This alteration of the epigenetic landscape results in the derepression of PRC2 target genes, which in turn induces cell cycle arrest and apoptosis in EZH2-dependent cancer cells. The detailed protocols and data presented in this guide provide a framework for researchers to investigate the effects of this compound and other EZH2 inhibitors on histone methylation patterns and cellular phenotypes. The pronounced activity of this compound in preclinical models, particularly those with EZH2 mutations, underscores the therapeutic potential of targeting this key epigenetic regulator in oncology.
Preliminary Studies of EPZ005687 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ005687 is a potent and highly selective small-molecule inhibitor of the human histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including a range of solid tumors, making it a compelling target for therapeutic intervention. While initial studies of this compound focused on its efficacy in hematological malignancies with specific EZH2 mutations, its preliminary investigations in solid tumors have provided a foundational understanding for the broader application of EZH2 inhibitors. This technical guide summarizes the key preclinical findings, experimental methodologies, and underlying signaling pathways related to the preliminary studies of this compound in solid tumors.
Mechanism of Action
This compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of the EZH2 SET domain, it directly prevents the transfer of methyl groups from SAM to histone H3K27. This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes, which often include tumor suppressors. This targeted inhibition of EZH2's catalytic activity ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Preclinical Data in Solid Tumors
The preclinical evaluation of this compound in solid tumors has been explored in several cancer types, with the most comprehensive data available for synovial sarcoma and endometrial cancer.
In Vitro Efficacy
The anti-proliferative activity of this compound has been assessed across various solid tumor cell lines, with IC50 values demonstrating a range of sensitivities.
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Assay Duration | Reference |
| Aska-SS | Synovial Sarcoma | Wild-Type | 0.72 | 14 days | [1][2] |
| Fuji | Synovial Sarcoma | Wild-Type | 1.5 | 14 days | [1] |
| SYO-1 | Synovial Sarcoma | Wild-Type | 2.1 | 14 days | [1][2] |
| Yamato-SS | Synovial Sarcoma | Wild-Type | 3.5 | 14 days | [1][2] |
| HEC-50B | Endometrial Cancer | High EZH2 | Not explicitly stated for this compound | - | [3] |
| Ishikawa | Endometrial Cancer | High EZH2 | Not explicitly stated for this compound | - | [3] |
| HEC-151 | Endometrial Cancer | Low EZH2 | 23.5 (±7.6) | - | [3] |
| HEC-265 | Endometrial Cancer | Low EZH2 | Not explicitly stated for this compound | - | [3] |
| RD | Rhabdomyosarcoma | - | Significant viability reduction at 20.5 µM | 72 hours | [4] |
| RH30 | Rhabdomyosarcoma | - | Significant viability reduction at 20 µM | 72 hours | [4] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
Studies in rhabdomyosarcoma cell lines, RD and RH30, demonstrated that this compound significantly reduced cell viability after 72 hours of treatment at concentrations of 20.5 µM and 20 µM, respectively[4].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used in the preclinical assessment of this compound, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Solid tumor cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed solid tumor cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Compound Treatment: After allowing cells to attach overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis for H3K27me3
This technique is used to detect and quantify the levels of H3K27 trimethylation in cells following treatment with this compound.
Materials:
-
Solid tumor cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Conclusion
The preliminary studies of this compound in solid tumors have been instrumental in validating EZH2 as a therapeutic target beyond hematological malignancies. While the compound has shown promising anti-proliferative effects in specific solid tumor models like synovial sarcoma and rhabdomyosarcoma, its broader efficacy as a monotherapy appears to be context-dependent. These initial findings have paved the way for the development of next-generation EZH2 inhibitors with improved pharmacokinetic properties and have spurred investigations into combination therapies to enhance their anti-tumor activity in a wider range of solid tumors. The experimental protocols and mechanistic understanding derived from the study of this compound continue to be relevant for the ongoing research and development of epigenetic therapies in oncology.
References
Methodological & Application
Determining Optimal EPZ005687 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ005687 is a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma.[3][6] this compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SET domain of EZH2 and preventing the transfer of methyl groups.[1][4] This application note provides a comprehensive guide for determining the optimal concentration of this compound for in vitro cell culture experiments, including detailed protocols and data presentation guidelines.
Mechanism of Action and Signaling Pathway
This compound selectively targets EZH2, leading to a global decrease in H3K27me3 levels.[3][7] This reduction in repressive histone methylation can lead to the derepression of tumor suppressor genes, ultimately resulting in cell cycle arrest, primarily at the G1 phase, and apoptosis in sensitive cancer cell lines.[1][3][8] The sensitivity to this compound is particularly pronounced in cells harboring activating mutations in EZH2, such as Y641 and A677 mutations found in lymphoma.[1][3]
The PRC2 complex, and by extension EZH2, is integrated into broader cellular signaling networks. For instance, EZH2 can be influenced by and can in turn modulate pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.[4][9] Inhibition of EZH2 by this compound can therefore have downstream effects on these crucial cancer-related pathways.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line, particularly its EZH2 mutation status. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| Ki | EZH2 | 24 nM | [1][2] |
| IC50 | PRC2 Enzymatic Activity | 54 nM | [1] |
| Selectivity | EZH2 vs. EZH1 | >50-fold | [1][2] |
| Selectivity | EZH2 vs. other PMTs | >500-fold | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Lymphoma Cell Lines (11-day assay)
| Cell Line | EZH2 Status | Proliferation IC50 (µM) | Reference |
| WSU-DLCL2 | Y641F Mutant | ~0.2 | [3] |
| Pfeiffer | A677G Mutant | ~0.05 | [3] |
| OCI-LY19 | Wild-Type | >10 | [3] |
| RL | Y641N Mutant | >10 | [10] |
Table 3: Effect of this compound on H3K27 Methylation in Lymphoma Cell Lines (96-hour treatment)
| Cell Line | EZH2 Status | H3K27me3 Inhibition | Reference |
| WSU-DLCL2 | Y641F Mutant | Dose-dependent decrease | [7] |
| OCI-LY19 | Wild-Type | Dose-dependent decrease | [7] |
Experimental Protocols
Determining the optimal concentration of this compound for a specific cell line requires a systematic approach. The following protocols outline key experiments.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density for the assay duration (e.g., 1,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM, with a vehicle control (e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours, 6 days, or 11 days, as antiproliferative effects of EZH2 inhibitors can be slow to manifest).
-
-
Viability Assessment (Example using MTT assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol assesses the direct pharmacological effect of this compound on its target.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specific time (e.g., 96 hours).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Compare the normalized H3K27me3 levels in treated samples to the vehicle control.
-
Experimental Workflow
The following diagram illustrates a logical workflow for determining the optimal this compound concentration.
Conclusion
The optimal concentration of this compound is highly dependent on the cellular context, particularly the EZH2 mutational status. A systematic approach involving dose-response cell viability assays and direct measurement of target inhibition is crucial for determining the appropriate concentration for your specific cell culture model. The protocols and data provided in this application note serve as a comprehensive guide for researchers to effectively utilize this compound as a selective EZH2 inhibitor in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following EPZ005687 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is catalyzed by the methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Dysregulation of EZH2 activity and subsequent aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers, making EZH2 a compelling therapeutic target.[3][4]
EPZ005687 is a potent and highly selective small molecule inhibitor of EZH2.[5] It acts as an S-adenosylmethionine (SAM)-competitive inhibitor, directly targeting the enzymatic activity of EZH2 and leading to a global reduction in H3K27me3 levels.[5] This reduction in H3K27me3 can reactivate the expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation.
Western blotting is a fundamental technique to assess the pharmacodynamic effects of EZH2 inhibitors like this compound by quantifying the changes in global H3K27me3 levels. This document provides a detailed protocol for the treatment of cells with this compound and subsequent Western blot analysis of H3K27me3.
Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Western Blot Workflow for H3K27me3 Analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treat the cells with this compound for the desired duration. A time-course experiment is also recommended. A significant reduction in H3K27me3 levels is often observed after 72-96 hours of treatment.[6]
-
Include a vehicle control (DMSO-treated) and an untreated control in your experimental setup.
-
After the treatment period, harvest the cells for histone extraction.
Histone Extraction (Acid Extraction Method)
This method is recommended for obtaining a higher purity of histone proteins.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.
-
Centrifuge to pellet the debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel to ensure good resolution of the low molecular weight histones.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. For small proteins like histones, a wet transfer at 100V for 60-90 minutes is recommended.[7]
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Quantification
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the H3K27me3 band to the intensity of the total Histone H3 band to account for loading differences.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | Selleck Chemicals | S7128 |
| Anti-H3K27me3 Antibody | Cell Signaling Technology | 9733 |
| Anti-Histone H3 Antibody | Abcam | ab1791 |
| HRP-conjugated secondary antibody | Bio-Rad | Varies |
| PVDF Membrane (0.2 µm) | Millipore | IPFL00010 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Incubation Temperature |
| Primary: Anti-H3K27me3 | 1:1000 | Overnight | 4°C |
| Primary: Anti-Histone H3 | 1:5000 | Overnight | 4°C |
| Secondary: HRP-conjugated | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Table 3: Troubleshooting Common Western Blot Issues for H3K27me3 Detection
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient protein transfer | Use a 0.2 µm PVDF membrane and optimize transfer time. Check transfer with Ponceau S staining.[8] |
| Low protein load | Increase the amount of histone extract loaded onto the gel. | |
| Inactive antibody | Use a fresh aliquot of the antibody and ensure proper storage. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps.[9] | |
| Non-specific Bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody. Perform a peptide blocking experiment to confirm specificity. |
| Protein degradation | Add protease inhibitors to all buffers during histone extraction. |
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. H3K27me3 Polyclonal Antibody (PA5-85596) [thermofisher.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Application Notes and Protocols for ChIP-seq Experimental Design Using EPZ005687
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ005687 is a potent and highly selective small-molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4][5][6][7][8][9] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma, where specific mutations in EZH2 lead to aberrant gene silencing.[10][11]
This compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SET domain of EZH2 and preventing the transfer of methyl groups.[2][3][12] This inhibitory action leads to a global reduction in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[2][12] Consequently, this compound can induce cell cycle arrest, particularly in the G1 phase, and apoptosis in cancer cells harboring EZH2 mutations.[2][12][13][14]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide landscape of histone modifications and transcription factor binding. When studying the effects of EZH2 inhibitors like this compound, ChIP-seq for H3K27me3 is a primary application to delineate the specific genomic loci affected by the drug and to understand its downstream consequences on gene regulation. These application notes provide a comprehensive guide to designing and performing ChIP-seq experiments using this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its effects, which are crucial for designing and interpreting ChIP-seq experiments.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| EZH2 Ki | 24 nM | Potent inhibition of EZH2 enzymatic activity.[1][11][12][15][16] |
| PRC2 IC50 | 54 nM | Concentration-dependent inhibition of the PRC2 complex.[2][12] |
| Selectivity vs. EZH1 | ~50-fold | Demonstrates significant selectivity for EZH2 over the closely related EZH1.[1][11][12][15][16] |
| Selectivity vs. other PMTs | >500-fold | Highly selective against a panel of 15 other protein methyltransferases.[1][11][12][15][16] |
Table 2: Cellular Effects of this compound in EZH2-Mutant Lymphoma Cells
| Cell Line | EZH2 Mutation | Effect of this compound Treatment |
| WSU-DLCL2 | Y641F | Dose-dependent reduction in H3K27me3 levels.[16][17] |
| Accumulation of cells in the G1 phase of the cell cycle.[12][13][16] | ||
| Induction of apoptosis at higher concentrations and longer exposure times.[13] | ||
| Pfeiffer | A677G | Significant decrease in cell proliferation.[16] |
| Marked reduction in global H3K27me3 levels. |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the PRC2-mediated gene silencing pathway.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 4. apexbt.com [apexbt.com]
- 5. EZH2 - Wikipedia [en.wikipedia.org]
- 6. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of control samples for ChIP-seq of histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epigenie.com [epigenie.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of EZH2 Inhibitors in Mouse Xenograft Models: Application Notes and Protocols Featuring EPZ005687 and its Successor, EPZ-6438 (Tazemetostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. EPZ005687 was one of the first potent and selective small molecule inhibitors of EZH2.[1] It competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[1][2] This inhibition can reactivate silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells, particularly those with EZH2 mutations.[3][4]
While this compound demonstrated significant in vitro activity, its in vivo application in xenograft models has been limited due to suboptimal pharmacokinetic properties.[5][6] Its successor, EPZ-6438 (Tazemetostat), was developed with a similar mechanism of action but boasts improved potency and oral bioavailability, making it more suitable for in vivo studies.[5][6] Consequently, the majority of published in vivo xenograft data utilizes EPZ-6438.
These application notes provide a comprehensive overview of the in vivo administration of EZH2 inhibitors, using the extensive data available for EPZ-6438 as a detailed guide. The protocols and data presented are representative of how EZH2 inhibitors are evaluated in preclinical mouse xenograft models and can be adapted for studies with other EZH2 inhibitors like this compound, keeping in mind potential differences in formulation and pharmacokinetics.
Data Presentation
The following tables summarize quantitative data from in vivo studies with EPZ-6438 in various mouse xenograft models.
Table 1: In Vivo Efficacy of EPZ-6438 in Non-Hodgkin Lymphoma Xenograft Models
| Cell Line | EZH2 Mutation Status | Mouse Strain | Dosage and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome |
| WSU-DLCL2 | Y646F | SCID | 160 mg/kg, three times a day (TID) | 28 days | 58% TGI |
| KARPAS-422 | Y641N | Balb/c-nu | 250 mg/kg, twice a day (BID) | 28 days | Complete tumor regression |
| Pfeiffer | A677G | Balb/c-nu | 100 mg/kg, twice a day (BID) | 28 days | Complete and sustained tumor regression |
Data compiled from publicly available research.[5][6]
Table 2: Pharmacodynamic Effects of EPZ-6438 in Xenograft Tumors
| Cell Line | Mouse Strain | Dosage and Schedule | Timepoint | H3K27me3 Reduction |
| WSU-DLCL2 | SCID | 200 mg/kg, twice a day (BID) | 7 days | Significant reduction |
| KARPAS-422 | Balb/c-nu | 250 mg/kg, twice a day (BID) | 7 days | Dose-dependent reduction |
Data compiled from publicly available research.[3]
Signaling Pathway and Experimental Workflow
PRMT5 and EZH2 Signaling Interaction
The following diagram illustrates the interplay between PRMT5 and the EZH2-containing Polycomb Repressive Complex 2 (PRC2). PRMT5-mediated methylation can influence PRC2 activity, highlighting a point of potential crosstalk in epigenetic regulation.
Caption: PRMT5 and EZH2 signaling pathway interaction.
Experimental Workflow for In Vivo Xenograft Studies
This diagram outlines the typical workflow for assessing the efficacy of an EZH2 inhibitor like EPZ-6438 in a mouse xenograft model.
Caption: In vivo mouse xenograft experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments involved in the in vivo administration of EZH2 inhibitors, based on studies with EPZ-6438.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
Objective: To establish tumors in immunocompromised mice for efficacy and pharmacodynamic studies.
Materials:
-
EZH2-mutant human cancer cell line (e.g., WSU-DLCL2)
-
SCID or Balb/c-nu mice (female, 6-8 weeks old)
-
Sterile PBS
-
Matrigel (BD Biosciences)
-
Trypsin-EDTA
-
Complete growth medium for the chosen cell line
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-gauge)
Procedure:
-
Culture WSU-DLCL2 cells in their recommended growth medium until they reach mid-log phase.
-
Harvest the cells by trypsinization, followed by centrifugation.
-
Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[5]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.[5]
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor volume twice weekly using calipers, calculating the volume with the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: Formulation and Administration of EPZ-6438
Objective: To prepare and administer the EZH2 inhibitor to the xenograft-bearing mice.
Materials:
-
EPZ-6438 (Tazemetostat) powder
-
Vehicle solution: 0.5% methylcellulose (MC) with 0.1% Tween-80 in sterile water, or 0.5% sodium carboxymethylcellulose (NaCMC) with 0.1% Tween-80 in sterile water.[5][6]
-
Oral gavage needles (20-gauge, curved)
-
Syringes
Procedure:
-
Calculate the required amount of EPZ-6438 based on the desired dose and the number of mice in the treatment group.
-
Prepare the vehicle solution under sterile conditions.
-
Suspend the EPZ-6438 powder in the vehicle to the desired final concentration (e.g., for a 200 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 20 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Administer the formulated drug or vehicle to the mice via oral gavage at a volume of 10 mL/kg body weight.[5]
-
For multiple daily doses, ensure the administrations are spaced appropriately (e.g., every 12 hours for BID dosing).
-
Continue the treatment for the planned duration of the study (e.g., 28 days).
Protocol 3: Assessment of Antitumor Efficacy and Pharmacodynamics
Objective: To evaluate the effect of the EZH2 inhibitor on tumor growth and target engagement.
Materials:
-
Calipers
-
Analytical balance
-
Tools for tissue harvesting
-
Formalin or liquid nitrogen for tissue preservation
-
Reagents for histone extraction and ELISA or Western blotting
Procedure:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume and plot the mean tumor volume for each group over time.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise the tumors and either fix them in 10% neutral buffered formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for biochemical analyses.
-
For frozen tumors, extract histones using a suitable kit or protocol.
-
Quantify the levels of H3K27me3 and total Histone H3 using an ELISA kit or by Western blotting to determine the extent of target inhibition.[3]
-
Conclusion
The in vivo evaluation of EZH2 inhibitors in mouse xenograft models is a critical step in their preclinical development. While this compound was a pioneering molecule in this class, its successor, EPZ-6438, provides a more robust platform for in vivo studies due to its improved pharmacokinetic profile. The protocols and data presented here for EPZ-6438 serve as a comprehensive guide for researchers investigating the in vivo efficacy of EZH2 inhibitors. Careful consideration of the experimental design, including the choice of cell line, mouse model, drug formulation, and endpoints, is essential for obtaining reliable and translatable results.
References
- 1. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Solubilizing EPZ005687 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ005687 is a potent and highly selective small molecule inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key target for therapeutic development.[6][7] this compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, effectively blocking H3K27 methylation and inducing anti-proliferative effects in EZH2-mutant lymphoma cells.[1][3]
These application notes provide detailed protocols for the solubilization and handling of this compound in dimethyl sulfoxide (DMSO) for in vitro laboratory use.
Data Presentation
Physicochemical and Solubility Data
| Parameter | Value | Source |
| Molecular Formula | C₃₂H₃₇N₅O₃ | [3] |
| Molecular Weight | 539.67 g/mol | [1] |
| CAS Number | 1396772-26-1 | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility in DMSO | 5.4 mg/mL (10.01 mM) to 30 mg/mL | [1][3][8] |
Note on Solubility: Solubility in DMSO can be influenced by the purity of the compound, the water content of the DMSO, and the temperature.[1] For optimal results, use high-purity, anhydrous DMSO and refer to the manufacturer's certificate of analysis for the specific lot of this compound. Sonication or gentle warming (to 37°C) may be required to achieve complete dissolution, especially at higher concentrations.[2][8]
Stability and Storage
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][2] |
Important: To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles of the stock solution.[1] Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.397 mg of this compound.
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 5.397 mg, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can:
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare working solutions.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.[9]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Perform serial dilutions to achieve the desired final concentrations.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure (Example for a final concentration of 10 µM):
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is often beneficial to make an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Dilute the intermediate solution to the desired final concentration. To achieve a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 in cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the same final volume of cell culture medium. For the example above, the final DMSO concentration would be 0.1%. Therefore, add 1 µL of DMSO to 1 mL of cell culture medium.
-
Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures. Gently mix the plate or flask to ensure even distribution.
Mandatory Visualizations
Signaling Pathway of EZH2 Inhibition by this compound
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. emulatebio.com [emulatebio.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by EPZ005687
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ005687 is a potent and highly selective inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This modification leads to transcriptional repression of target genes involved in cell cycle control and differentiation. In certain cancers, particularly non-Hodgkin's lymphoma with specific mutations in EZH2 (e.g., Y641F, A677G), the enzymatic activity of EZH2 is critical for maintaining a proliferative state.[3][4] this compound acts as a SAM-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of methyl groups.[5] Inhibition of EZH2 by this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in cancer cells harboring these mutations.[3][6]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels. This reduction in a key repressive histone mark results in the de-repression of PRC2 target genes, including tumor suppressor genes that regulate the cell cycle. The upregulation of these genes, such as cyclin-dependent kinase inhibitors, leads to a halt in cell cycle progression, predominantly at the G1/S checkpoint. This G1 arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. Prolonged exposure or higher concentrations of this compound can lead to an increase in the sub-G1 population, which is indicative of apoptotic cell death.[3][6]
References
- 1. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Proliferation Assay with EPZ005687 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting proliferation assays with EPZ005687 in lymphoma cell lines. This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) protein, a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression.[2][3][4] Point mutations in EZH2, such as Y641 and A677, are found in subpopulations of non-Hodgkin's lymphoma and lead to hypertrimethylation of H3K27.[1] Inhibition of EZH2 by this compound has been shown to reduce H3K27 methylation and induce apoptosis in lymphoma cells harboring these mutations, with minimal effects on wild-type cells.[1][5] This suggests a dependency on EZH2 enzymatic activity for the proliferation of these mutant lymphoma cells.[1][6]
Data Presentation
The following table summarizes the anti-proliferative effects of EZH2 inhibitors on various lymphoma cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of cell growth.
| Cell Line | EZH2 Status | Compound | Proliferation IC50 (µM) | Assay Duration |
| OCI-LY19 | Wild-Type | This compound | > 8.3 | 11 days |
| WSU-DLCL2 | Y641F Mutant | This compound | ~1.0 | 11 days |
| Pfeiffer | A677G Mutant | This compound | ~0.1 | 11 days |
| WSU-DLCL2 | Y641F Mutant | EPZ-6438 | 0.28 ± 0.14 | 6 days |
| OCI-LY19 | Wild-Type | EPZ-6438 | > 10 | 11 days |
| RL | Y646N Mutant | EPZ-6438 | > 10 | 11 days |
| Farage | Wild-Type | EPZ-6438 | ~5 | 11 days |
| Pfeiffer | A682G Mutant | EPZ-6438 | < 0.02 | 11 days |
| KARPAS-422 | Y641N Mutant | GSK126 | 0.528 - 0.861 | 6 days |
Note: Data for this compound and EPZ-6438 are extracted from graphical representations and text descriptions and may be approximate.[5][7] Data for GSK126 is provided as a range.[2] EPZ-6438 is a closely related, more potent EZH2 inhibitor.[7]
Signaling Pathway
Experimental Protocols
Cell Proliferation Assay using WST-1 Reagent
This protocol is adapted for a 96-well plate format and is suitable for assessing the effect of this compound on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., WSU-DLCL2, Pfeiffer, OCI-LY19)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 420-480 nm)
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells to a sufficient density.
-
Determine the optimal seeding density for each cell line to ensure logarithmic growth over the assay duration (e.g., 11 days). This may range from 1,000 to 100,000 cells per well.
-
Seed the cells in a 96-well plate at the determined density in 100 µL of complete culture medium per well. Include wells with medium only as a background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only).
-
For long-term assays (e.g., 11 days), the medium and compound may need to be replenished every 2-3 days.
-
-
Incubation:
-
WST-1 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Plot the absorbance values against the concentration of this compound.
-
Calculate the IC50 value using a suitable curve-fitting software (e.g., four-parameter logistic regression).
-
Discussion
The provided data and protocols demonstrate that this compound effectively inhibits the proliferation of lymphoma cell lines harboring specific EZH2 mutations.[1][5] The sensitivity to the inhibitor is significantly higher in mutant cell lines compared to their wild-type counterparts, highlighting the oncogenic addiction of these cancers to EZH2 activity.[1][6] The anti-proliferative effects are time-dependent, with more pronounced inhibition observed after longer incubation periods.[5][7] Mechanistically, the inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels, which in turn reactivates silenced PRC2 target genes, including tumor suppressors.[2][3] This ultimately results in cell cycle arrest, primarily in the G1 phase, and induction of apoptosis.[3][6][10]
When designing experiments, it is crucial to select appropriate cell lines with known EZH2 mutation status to observe the differential sensitivity. The duration of the assay is also a critical parameter, as the effects of EZH2 inhibition on proliferation may take several days to become apparent.[7] The WST-1 assay is a reliable and straightforward method for quantifying cell proliferation; however, other methods such as MTT, CellTiter-Glo, or direct cell counting can also be employed.[2][11] Researchers should optimize assay conditions, including cell seeding density and reagent incubation times, for each specific cell line to ensure accurate and reproducible results.
References
- 1. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ005687 Treatment in Gene Expression Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPZ005687, a potent and selective inhibitor of the histone methyltransferase EZH2, in gene expression profiling studies. Detailed protocols for cell treatment, RNA isolation, and downstream analysis are provided to ensure robust and reproducible results.
Introduction
This compound is a small molecule inhibitor that competitively targets the S-adenosyl-methionine (SAM) binding pocket of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2, this compound effectively reduces the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] This mode of action leads to the de-repression of EZH2 target genes, making it a valuable tool for studying the epigenetic regulation of gene expression and for investigating its therapeutic potential in various cancers.[1][5]
Mechanism of Action
This compound is a highly selective inhibitor of EZH2 with a Ki of 24 nM.[3][6] It demonstrates approximately 50-fold selectivity over the related enzyme EZH1 and over 500-fold selectivity against a panel of 15 other protein methyltransferases.[3][6] The inhibition of EZH2 by this compound leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced genes.[4] This targeted activity makes this compound a precise instrument for dissecting the role of EZH2 in various biological processes and disease states.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and recommended treatment conditions for in vitro studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Ki (EZH2) | 24 nM | [3][6] |
| IC50 (PRC2) | 54 nM | [1][7] |
| Selectivity vs. EZH1 | ~50-fold | [3][6] |
| Selectivity vs. other PMTs | >500-fold | [3][6] |
Table 2: Recommended Treatment Conditions for Gene Expression Profiling
| Cell Line Type | EZH2 Status | Recommended Concentration Range | Treatment Duration | Expected Outcome | Reference |
| Lymphoma (e.g., WSU-DLCL2) | Mutant (Y641F) | 0.2 µM - 6 µM | 4 - 11 days | G1 cell cycle arrest, apoptosis, de-repression of EZH2 target genes | |
| Lymphoma (e.g., OCI-LY19) | Wild-Type | 1 µM - 10 µM | 96 hours - 11 days | Minimal effect on proliferation, dose-dependent decrease in H3K27me3 | [8][9] |
| Synovial Sarcoma (e.g., SYO-1) | Not specified | 1 µM - 10 µM | 72 hours | Inhibition of proliferation and migration | [2] |
| U937 (Leukemia) | Not specified | 0.5 µM - 10 µM | Not specified | G1 phase blocking, apoptosis, depletion of H3K27 methylation | [10] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent or suspension cells with this compound for subsequent gene expression analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stored as a stock solution in DMSO at -20°C)
-
DMSO (vehicle control)
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
For suspension cells, seed at a density that allows for logarithmic growth throughout the experiment.
-
-
This compound Preparation:
-
Thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete culture medium.
-
Prepare a vehicle control by diluting DMSO to the same final concentration as the this compound-treated samples. The final DMSO concentration should typically be ≤ 0.1%.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or DMSO.
-
Incubate the cells for the desired duration (e.g., 4 to 11 days, depending on the cell line and experimental goals). For long-term treatments, refresh the medium with freshly diluted this compound every 2-3 days.[8]
-
-
Cell Harvest:
-
For adherent cells, wash with PBS and detach using trypsin or a cell scraper.
-
For suspension cells, collect by centrifugation.
-
Count the cells and assess viability using a method such as trypan blue exclusion.
-
Proceed immediately to RNA extraction or store the cell pellets at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
This protocol describes the extraction of total RNA from this compound-treated cells, a critical step for downstream gene expression analysis.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform (if using TRIzol)
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument for RNA integrity analysis
Procedure:
-
Cell Lysis:
-
Homogenize the cell pellet in TRIzol reagent (1 mL per 5-10 x 10^6 cells) or the lysis buffer provided with the RNA extraction kit.
-
-
RNA Isolation (TRIzol method):
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
-
RNA Precipitation:
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.
-
-
RNA Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for most RNA-sequencing applications.
-
Protocol 3: Gene Expression Analysis by RNA-Sequencing
This protocol provides a general workflow for preparing RNA-seq libraries and analyzing the resulting data.
Materials:
-
RNA-seq library preparation kit (e.g., TruSeq Stranded Total RNA LT Kit, Illumina)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis (e.g., STAR, DESeq2)
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg).
-
Perform ribosomal RNA (rRNA) depletion to enrich for mRNA and other non-rRNA species.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quality Control and Sequencing:
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
Quantify the library concentration using qPCR.
-
Pool libraries and perform sequencing on a high-throughput platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Align the reads to a reference genome (e.g., using STAR).
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples (e.g., using DESeq2).
-
Perform downstream analyses such as pathway enrichment and gene set enrichment analysis (GSEA).
-
Protocol 4: Verification of H3K27me3 Inhibition by Western Blot
This protocol is essential to confirm the on-target effect of this compound by assessing the levels of H3K27me3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (10-20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for gene expression profiling.
References
- 1. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting EZH2 targets atypical teratoid rhabdoid tumor by triggering viral mimicry via both RNA and DNA sensing pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. selleckchem.com [selleckchem.com]
- 9. RNA Sequencing [protocols.io]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of EPZ005687 In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with the EZH2 inhibitor EPZ005687 in their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing minimal to no effect of this compound on our cancer cell line. What are the potential reasons for this low efficacy?
A1: Several factors can contribute to the low efficacy of this compound in vitro. Here are the most common issues to investigate:
-
Cell Line EZH2 Status: this compound is most effective in cell lines harboring specific activating mutations in EZH2, such as Tyr641 (Y641) and Ala677 (A677) mutations.[1][2][3][4] It has minimal impact on the proliferation of wild-type EZH2 cells.[1][3][4] We recommend verifying the EZH2 mutational status of your cell line.
-
Inhibitor Concentration and Incubation Time: The effects of this compound are often concentration- and time-dependent.[1][3] Inhibition of H3K27 methylation can be observed within hours, but anti-proliferative effects may require prolonged exposure (several days).[3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[1][5] Ensure that the compound is fully dissolved and use fresh DMSO, as moisture can reduce solubility.[1] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Assay Readout: The chosen experimental readout must be appropriate for detecting the effects of EZH2 inhibition. Direct measurement of H3K27me3 levels by Western blot or ELISA is a primary indicator of target engagement.[3] Phenotypic readouts like cell proliferation or apoptosis may have a delayed onset.[3][6]
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and consistent. Factors like cell density, passage number, and media composition can influence experimental outcomes. Some studies suggest that 3D culture models may enhance sensitivity to EZH2 inhibitors compared to 2D cultures.[7]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic modification leads to transcriptional repression of target genes. This compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of methyl groups.[1][2] This leads to a global decrease in H3K27me3 levels and subsequent de-repression of PRC2 target genes, which can induce cell cycle arrest and apoptosis in susceptible cancer cells.[1][3]
Q3: What are the recommended starting concentrations and treatment durations for in vitro experiments?
A3: The optimal concentration and duration of treatment with this compound are cell-line dependent. However, based on published data, here are some general recommendations:
-
For H3K27me3 Inhibition: A concentration range of 0.1 to 5 µM for 72-96 hours is often sufficient to observe a significant reduction in global H3K27me3 levels.[3][8]
-
For Anti-proliferative Effects: Longer incubation times are typically required. A starting point could be a concentration range of 0.5 to 10 µM for 6 to 11 days, with media and inhibitor replenishment every 3-4 days.[3][6]
We strongly advise performing a titration experiment to determine the IC50 for both H3K27me3 inhibition and cell proliferation in your specific cell line.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to measure the levels of its direct target, H3K27me3.
-
Western Blotting: This is a standard method to assess global H3K27me3 levels. You should observe a dose-dependent decrease in the H3K27me3 signal in treated cells compared to a DMSO vehicle control. Be sure to include a loading control, such as total Histone H3.
-
ELISA: Commercially available ELISA kits can provide a more quantitative measurement of H3K27me3 levels.
Once target engagement is confirmed, you can investigate downstream phenotypic effects:
-
Cell Proliferation Assays: Assays such as MTT, WST-1, or cell counting can be used to measure the effect on cell viability over time.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can reveal cell cycle arrest, typically in the G1 phase.[1][3]
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing can be used to measure the expression of known EZH2 target genes, which are expected to be upregulated upon EZH2 inhibition.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | H3K27me3 Inhibition IC50 (nM) | Proliferation Inhibition IC50 (µM) | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641F Mutant | ~50 | ~2.5 (at 11 days) | [3] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | ~50 | ~0.5 (at 11 days) | [3] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | Wild-Type | ~80 | > 8.3 (minimal effect) | [3] |
| HEC-151 | Endometrial Cancer | Low EZH2 expression | Not specified | 23.5 | [9] |
| HEC-50B | Endometrial Cancer | High EZH2 expression | Not specified | Not specified (GSK126 shown) | [9] |
| Ishikawa | Endometrial Cancer | High EZH2 expression | Not specified | Not specified (GSK126 shown) | [9] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
1. Western Blot for H3K27me3 Inhibition
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for the desired duration (e.g., 72 or 96 hours). Include a DMSO vehicle control.
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For histone analysis, an acid extraction method is often preferred. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet the nuclei, and then resuspend the nuclear pellet in 0.2 M HCl.
-
Incubate on ice for 30 minutes to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the extract with NaOH.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Histone H3.
-
2. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time course (e.g., 6-11 days). If the experiment is long, replenish the media and compound every 3-4 days.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Neighborhood matters: Response to EZH2 methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EZH2 Inhibition for In Vivo Studies with EPZ005687
Welcome to the technical support resource for researchers utilizing the EZH2 inhibitor, EPZ005687. This guide provides detailed information, troubleshooting advice, and standardized protocols to facilitate the successful design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM pocket within the SET domain of EZH2.[5] This action prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][5] By inhibiting EZH2, this compound leads to the derepression of EZH2 target genes, which can induce cell cycle arrest, apoptosis, and a reduction in the proliferation of cancer cells, particularly those with activating mutations in EZH2.[6][7][8][9][10]
Q2: Is this compound suitable for in vivo studies?
A2: While this compound is a potent tool for in vitro studies, it has suboptimal pharmacokinetic properties that limit its utility for in vivo applications.[6] Consequently, a successor compound, tazemetostat (EPZ-6438) , was developed with improved potency and oral bioavailability, making it a more suitable choice for animal studies.[6] This guide provides information on both compounds, but we recommend considering tazemetostat for in vivo experiments.
Q3: What is the difference in selectivity between this compound for EZH2 and EZH1?
A3: this compound demonstrates significant selectivity for EZH2 over its close homolog, EZH1. It is approximately 50-fold more selective for EZH2 than for EZH1.[1][3][4] This selectivity is crucial for minimizing off-target effects related to the inhibition of EZH1.
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my vehicle formulation. What can I do?
A4: this compound has poor aqueous solubility, which can lead to precipitation.[11] Here are some troubleshooting steps:
-
Ensure Proper Vehicle Composition: For intraperitoneal (i.p.) injections, a common vehicle for this compound is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. It is critical to prepare this fresh and to add the components sequentially while mixing thoroughly.
-
Sonication: After preparing the formulation, sonicate the solution to aid in the dissolution of the compound.
-
Gentle Warming: If the compound is heat-stable, gentle warming of the solution may improve solubility.
-
pH Adjustment: The final pH of the formulation can influence solubility. While not a standard practice for this specific formulation, you could investigate the pH of your final solution and consider minor adjustments if precipitation persists.
Q5: My in vivo study with this compound is not showing the expected tumor growth inhibition. What are potential reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal Pharmacokinetics: As mentioned, this compound has poor pharmacokinetic properties.[6] This can lead to rapid clearance and insufficient drug exposure at the tumor site. Consider switching to tazemetostat, which has improved oral bioavailability and in vivo stability.[6]
-
Inadequate Dosage: The reported effective dose for this compound is 10 mg/kg via i.p. injection.[2] It is possible that a higher dose is required for your specific cancer model, but this should be balanced against potential toxicity.
-
Vehicle-Related Issues: If the drug is precipitating in the vehicle, the actual administered dose will be lower than intended. Ensure complete dissolution before injection.
-
Tumor Model Resistance: Not all tumor models are sensitive to EZH2 inhibition. Sensitivity is often associated with specific mutations in EZH2 (e.g., Y641F, A677G) or in components of the SWI/SNF complex.[10][11] Confirm the genetic background of your tumor model.
Q6: Are there any known toxicities associated with EZH2 inhibitors?
A6: Clinical studies with tazemetostat have shown that it is generally well-tolerated.[12] However, some adverse effects have been reported, including cytopenias (thrombocytopenia, neutropenia) and gastrointestinal issues.[12][13] When conducting preclinical studies, it is important to monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and signs of distress.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 24 nM | Cell-free assay | [1] |
| IC50 (PRC2 activity) | 54 nM | Cell-free assay | [1] |
| IC50 (H3K27me3) | 80 nM | Lymphoma cells | [2] |
| Proliferation IC50 | Varies | WSU-DLCL2 (Y641F), Pfeiffer (A677G) | [6] |
Table 2: Recommended In Vivo Dosages and Formulations
| Compound | Dosage | Administration Route | Vehicle Formulation | Animal Model | Reference |
| This compound | 10 mg/kg | i.p. | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | Balb/c mice | [2] |
| Tazemetostat | 75 mg/kg | Oral gavage | Not specified | Nude mice (Chordoma PDX) | [14] |
| Tazemetostat | 400 mg/kg | Oral gavage | 0.5% Sodium Carboxymethylcellulose, 0.1% Tween-80 | Xenografts | [5] |
| Tazemetostat | 125-500 mg/kg | Oral gavage | 0.5% NaCMC, 0.1% Tween-80 in water | SCID mice (Renal Carcinoma) | [15] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of Dosing Solution:
-
Prepare a fresh solution for each day of dosing.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add PEG300, Tween 80, and ddH2O to achieve the final concentrations of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
Vortex thoroughly and sonicate until the solution is clear.
-
-
Animal Dosing:
-
Administer the solution via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
The injection volume should be adjusted based on the animal's body weight.
-
-
Monitoring:
-
Monitor tumor growth using calipers.
-
Observe animals daily for any signs of toxicity.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Protocol 2: In Vivo Administration of Tazemetostat (Oral Gavage)
-
Preparation of Dosing Suspension:
-
Prepare a fresh suspension for each day of dosing.
-
Weigh the required amount of tazemetostat powder.
-
Prepare the vehicle solution of 0.5% Sodium Carboxymethylcellulose and 0.1% Tween-80 in sterile water.
-
Add the tazemetostat powder to the vehicle and vortex/sonicate to create a uniform suspension.
-
-
Animal Dosing:
-
Administer the suspension via oral gavage at the desired dosage (e.g., 75-400 mg/kg).
-
The gavage volume should be appropriate for the size of the animal (e.g., 0.1 mL per 10 g of body weight for mice).
-
-
Monitoring:
-
Follow the same monitoring procedures as for this compound, including tumor measurements and toxicity assessment.
-
Pharmacodynamic markers such as H3K27me3 levels can be assessed in tumor tissue and peripheral blood mononuclear cells (PBMCs).[14]
-
Visualizations
Caption: Mechanism of action of this compound in the EZH2 signaling pathway.
Caption: A general experimental workflow for in vivo studies with EZH2 inhibitors.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking the Dynamic Histone Methylation of H3K27 in Live Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary adaptation of the Polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Levels of H3K27me3 Track with Differentiation in Vivo and Are Deregulated by MYC in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential off-target effects of EPZ005687 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using EPZ005687. The information addresses potential off-target effects and other experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] It directly inhibits the enzymatic activity of PRC2, leading to a reduction in histone H3 lysine 27 (H3K27) methylation.[1][3] This inhibition can reactivate the expression of silenced tumor suppressor genes.
Q2: How selective is this compound for EZH2?
This compound exhibits high selectivity for EZH2. It is approximately 50-fold more selective for EZH2 over the closely related methyltransferase EZH1 and over 500-fold more selective against at least 15 other protein methyltransferases.[1][3][4]
Q3: Are there any known off-target interactions with kinases or other protein families?
Q4: Have any off-target effects related to drug transport been reported?
Yes, this compound has been identified as a substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[5] This interaction can affect the compound's distribution and penetration into tissues, including the brain.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on potential off-target effects.
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo models, particularly in the central nervous system.
Potential Cause:
The observation that this compound is a substrate of the efflux transporters P-gp and BCRP is a critical consideration for in vivo studies.[5] These transporters are highly expressed at the blood-brain barrier and can actively pump this compound out of the brain, reducing its effective concentration and therapeutic efficacy in central nervous system (CNS) models.[5][6]
Troubleshooting Steps:
-
Consider the expression of P-gp and BCRP in your model system: If working with cell lines, verify the expression levels of ABCB1 and ABCG2. High expression could lead to reduced intracellular concentrations of this compound.
-
Co-administration with transporter inhibitors (for research purposes): In preclinical research settings, co-administration of P-gp/BCRP inhibitors like elacridar may be used to increase the brain penetration of this compound and assess its on-target efficacy in the CNS.[5] Note: This is for experimental validation and not for therapeutic use.
-
Alternative compounds: For CNS-targeted studies, consider using EZH2 inhibitors with better brain penetrance and lower affinity for efflux transporters. For example, the related compound EPZ-6438 (tazemetostat) is also a substrate for P-gp but not BCRP, which might alter its distribution.[5]
Issue 2: Discrepancies in cellular potency between different cell lines.
Potential Cause:
Besides the expression of efflux transporters, the genetic background of the cell line, particularly the mutation status of EZH2, can significantly impact the cellular response to this compound. Cells with specific EZH2 mutations (e.g., Y641F, A677G) have shown greater sensitivity to the compound compared to wild-type EZH2 cells.[1][3]
Troubleshooting Steps:
-
Verify EZH2 mutation status: Confirm the EZH2 genotype of your cell lines. This will help in interpreting the observed sensitivity to this compound.
-
Titrate the compound concentration: Perform dose-response experiments over a wide range of concentrations to determine the IC50 in your specific cell line.
-
Assess on-target engagement: Measure the levels of H3K27 trimethylation (H3K27me3) via Western blot or other methods to confirm that this compound is engaging its target within the cells at the concentrations used.
Quantitative Data Summary
| Parameter | Value | Notes |
| On-Target Potency | ||
| EZH2 K_i | 24 nM | Cell-free assay[1][2] |
| PRC2 IC_50 | 54 nM | Cell-free enzymatic assay[1] |
| Cellular H3K27me3 IC_50 | 80 nM | In OCI-LY19 lymphoma cells[2] |
| Selectivity | ||
| EZH1 | 50-fold vs EZH2 | [1][3] |
| Other Methyltransferases | >500-fold vs EZH2 | Against a panel of 15 other PMTs[1][3] |
| Ion Channels & GPCRs | >60-fold at 1.5 µM | Against a panel of 77 targets[3] |
Methodologies for Key Experiments
Determination of Inhibitor IC50 Values against Methyltransferases:
-
Principle: A radiometric assay is used to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate by the methyltransferase enzyme.
-
Protocol Outline:
-
The methyltransferase enzyme is incubated with the test compound (e.g., this compound) at varying concentrations.
-
A reaction is initiated by adding a mixture of [³H]-SAM and a biotinylated histone H3 peptide substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is quenched by adding an excess of non-radiolabeled SAM.
-
The biotinylated peptide is captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay:
-
Principle: To assess the effect of the inhibitor on cell growth over time.
-
Protocol Outline:
-
Cells are seeded in multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell viability is measured at multiple time points (e.g., 4, 7, and 11 days) using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data is plotted as viable cell count versus time for each concentration.
-
Proliferation IC50 values can be calculated at specific time points.
-
Visualizations
Caption: Troubleshooting logic for unexpected in vivo results with this compound.
Caption: Mechanism of this compound including its interaction with efflux transporters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ABCG2 inhibitors and how do they work? [synapse.patsnap.com]
Addressing EPZ005687 insolubility in aqueous solutions
Welcome to the technical support center for EPZ005687. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4][5] this compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM pocket within the SET domain of EZH2 and thereby blocking its methyltransferase activity.[1][3] This inhibition leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes.[1][5][6] The compound has shown greater potency in lymphoma cells harboring specific mutations in EZH2 (e.g., Y641 and A677) compared to wild-type cells.[1][3][5]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
This compound is known to be practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. To work with this compound in aqueous-based assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][7][8] N,N-Dimethylformamide (DMF) can also be used.[7] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q4: What is the maximum concentration for a stock solution of this compound in DMSO?
The solubility of this compound in DMSO is reported to be in the range of 10 mg/mL to 30 mg/mL.[2][7] For practical purposes, preparing a stock solution at a concentration of 10 mM to 50 mM in fresh DMSO is a common practice.[1][2] It may be necessary to warm the solution (e.g., to 37°C or 60°C) and use sonication to achieve complete dissolution.[2][8]
Q5: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][2] For short-term storage (up to one month), -20°C is acceptable.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound solutions for your experiments.
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. The final concentration of DMSO in your aqueous solution may be too low to maintain the compound's solubility.
-
Solution:
-
Increase the final DMSO concentration: Aim for a final DMSO concentration of 0.1% to 0.5% (v/v) in your final working solution. Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a two-step dilution: First, dilute the concentrated DMSO stock into a small volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume of your buffer.
-
Consider alternative formulation strategies: For in vivo studies or challenging in vitro systems, specialized formulations may be necessary. One such formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[9] Another option is to use a vehicle containing SBE-β-CD (sulfobutylether-β-cyclodextrin).[2]
-
Issue 2: The powdered this compound is difficult to dissolve in DMSO.
-
Cause: The quality of the DMSO or insufficient energy to break the crystal lattice of the powder can hinder dissolution.
-
Solution:
-
Use fresh, high-quality DMSO: Ensure your DMSO is anhydrous.[1]
-
Apply gentle heating and sonication: Warm the vial to 37°C or 60°C and use an ultrasonic bath to aid dissolution.[2][8] Be cautious with heating to avoid any potential degradation of the compound.
-
Increase the volume of DMSO: If the compound still does not dissolve, you may be exceeding its solubility limit. Try adding more DMSO to decrease the concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 539.67 g/mol )[1]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.397 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution to the culture medium while gently vortexing.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control (typically ≤ 0.5%).
-
Quantitative Data Summary
| Parameter | Solvent | Solubility | Reference |
| Solubility | DMSO | 10 mg/mL (18.53 mM) | [2] |
| 27 mg/mL (50.03 mM) | [1] | ||
| 30 mg/mL | [7] | ||
| 5.4 mg/mL (10.01 mM) | [9] | ||
| 9.4 mg/mL (17.42 mM) | [8] | ||
| Solubility | DMF | 30 mg/mL | [7] |
| Solubility | DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] |
| Solubility | Water | Insoluble | [1] |
| Solubility | Ethanol | Insoluble | [1] |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.85 mM) | [9] |
| In Vivo Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL | [2] |
| In Vivo Formulation 3 | 10% DMSO + 90% Corn oil | ≥ 1 mg/mL | [2] |
Visualizations
Caption: Troubleshooting workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of EZH2 inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS:1396772-26-1 | EZH2 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Acquired resistance mechanisms to EPZ005687 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the EZH2 inhibitor, EPZ005687, in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. How can I confirm acquired resistance?
A1: The first step is to quantitatively confirm the shift in drug sensitivity.
-
Recommendation: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo®) comparing the parental (sensitive) cell line with the suspected resistant line. A significant increase in the half-maximal inhibitory concentration (IC50) for this compound in the resistant line confirms acquired resistance.
-
Troubleshooting:
-
Inconsistent results: Ensure consistent cell seeding density and drug preparation. Passage number variation between parental and resistant lines should be minimized.
-
No clear IC50: The resistance may be partial. Consider extending the treatment duration or using a more sensitive viability assay.
-
-
Q2: What are the known or potential mechanisms of acquired resistance to this compound?
A2: Several mechanisms have been identified or are considered plausible based on preclinical studies. These can be broadly categorized as on-target mutations or bypass signaling pathway activation.
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Secondary Mutations in EZH2 : Point mutations in the drug-binding pocket of EZH2 can prevent this compound from effectively inhibiting its methyltransferase activity.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, bypassing their dependency on EZH2 activity. Potential pathways include:
-
Upregulation of DOT1L Signaling: Preclinical data suggests a synergistic anti-tumor effect when combining EZH2 and DOT1L inhibitors, indicating a potential compensatory role for DOT1L.[2][3][4] Upregulation of DOT1L could lead to alternative histone methylation patterns (H3K79me) that promote pro-survival gene expression.
-
Activation of the PI3K/AKT/mTOR Pathway: This is a common resistance mechanism for various targeted therapies.
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Upregulation of c-Myc: c-Myc is a potent oncogene that can drive cell proliferation independently of EZH2-mediated gene repression.[5][6] The combined inhibition of EZH2 and DOT1L has been shown to suppress MYC target genes.[2][7]
-
Q3: How can I investigate if secondary EZH2 mutations are responsible for the resistance in my cell line?
A3: DNA sequencing of the EZH2 gene is the most direct method.
-
Recommendation: Isolate genomic DNA from both parental and resistant cell lines. Perform Sanger sequencing of the entire EZH2 coding region or, for broader discovery, next-generation sequencing (NGS). Compare the sequences to identify any acquired mutations in the resistant line.
Q4: My resistant cells do not have EZH2 mutations. How can I investigate the involvement of DOT1L or c-Myc?
A4: You can assess changes in the expression and activity of these potential bypass pathways.
-
For DOT1L:
-
Western Blot: Compare the protein levels of DOT1L and the levels of H3K79 dimethylation (H3K79me2) in parental versus resistant cells. An increase in DOT1L and/or H3K79me2 in resistant cells would be indicative of pathway activation.
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Combination Therapy: Treat the resistant cells with a combination of this compound and a DOT1L inhibitor (e.g., EPZ5676 or SGC0946).[4][8] A synergistic or resensitizing effect would suggest a role for DOT1L in the resistance mechanism.
-
-
For c-Myc:
-
Western Blot: Compare the protein levels of c-Myc in parental and resistant cell lines. Increased c-Myc expression in the resistant line is a strong indicator of its involvement.
-
RT-qPCR: Analyze the mRNA levels of c-Myc and its known target genes to determine if the upregulation is at the transcriptional level.
-
Quantitative Data Summary
Table 1: Example IC50 Shift in this compound-Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Parental Line | This compound | 0.5 | - |
| Resistant Line | This compound | 15.0 | 30x |
Table 2: Synergy Analysis of this compound and a DOT1L Inhibitor in Resistant Cells
| Treatment | Resistant Cell Viability (% of control) |
| This compound (10 µM) | 85% |
| DOT1L Inhibitor (1 µM) | 90% |
| This compound (10 µM) + DOT1L Inhibitor (1 µM) | 40% |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.
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Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. This process can take several months.
-
Confirmation of Resistance: Once cells are proliferating steadily at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistance by performing a dose-response curve and comparing the new IC50 to that of the parental line.
-
Cell Line Authentication and Banking: Authenticate the resistant cell line and freeze down multiple vials for future experiments.
Protocol 2: Western Blot for Histone Modifications (H3K27me3 and H3K79me2)
-
Sample Preparation:
-
Harvest parental and resistant cells.
-
Perform histone extraction using an acid extraction protocol or a commercial kit. This is recommended for cleaner blots of histone modifications.
-
Alternatively, for whole-cell lysates, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 15-20 µg of histone extract or 30-50 µg of whole-cell lysate per lane on a 15% or 4-20% gradient Tris-glycine gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a 0.22 µm PVDF membrane. A wet transfer at 100V for 1 hour at 4°C is recommended for small histone proteins.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for H3K27me3, H3K79me2, and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Quantify band intensities using image analysis software and normalize the histone modification signal to the total histone H3 signal.
Visualizations
Caption: Mechanisms of this compound action and acquired resistance.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Synergistic antitumor effect of combined EZH2 and DOT1L inhibition in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC and therapy resistance in cancer: risks and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Epigenetic drug library screening reveals targeting DOT1L abrogates NAD+ synthesis by reprogramming H3K79 methylation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing EPZ005687 cytotoxicity in non-cancerous cells
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in utilizing the EZH2 inhibitor EPZ005687, with a focus on minimizing cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its mechanism of action is competitive inhibition with the S-adenosylmethionine (SAM) cofactor, binding to the SET domain of EZH2.[3][4] This prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[2][5][6] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels and the de-repression of PRC2 target genes.[7]
Q2: Why is this compound expected to have minimal cytotoxicity in non-cancerous cells?
This compound was specifically developed to target cancers with gain-of-function mutations in EZH2 (e.g., Tyr641, Ala677) commonly found in non-Hodgkin's lymphoma.[2][6][8] These mutant lymphoma cells exhibit a dependency on the enzymatic activity of EZH2 for their proliferation and survival, a concept known as "oncogene addiction".[2][6] Consequently, this compound induces potent, apoptotic cell killing in these mutant cells while having minimal antiproliferative effects on cells with wild-type EZH2, which includes most non-cancerous cell lines.[2][6] The inhibitor demonstrates high selectivity for EZH2, with over 50-fold selectivity against the related enzyme EZH1 and over 500-fold selectivity against other protein methyltransferases.[1][2][6]
Q3: I am observing unexpected cytotoxicity in my non-cancerous (wild-type EZH2) control cells. What are the potential causes?
While this compound is designed for high selectivity, unexpected cytotoxicity in wild-type cells can occur due to several experimental factors:
-
High Concentrations: Excessive concentrations can lead to off-target effects or stress-induced cell death. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Prolonged Exposure: While some effects require longer incubation, continuous exposure for extended periods (e.g., over 10 days) at high doses can lead to an increase in cell death, even in sensitive cancer cell lines.[2][9]
-
Cell Line Sensitivity: Certain non-cancerous cell lines may have inherent sensitivities or underlying genetic characteristics that make them more susceptible to EZH2 inhibition.
-
Assay Interference: Standard cytotoxicity assays, such as the MTT assay, rely on cellular metabolic activity. If a compound inhibits mitochondrial function, it can lead to a reduced signal that is misinterpreted as cytotoxicity rather than metabolic impairment.[10]
-
Suboptimal Cell Culture Conditions: Unhealthy or stressed cells, due to factors like high confluency or poor media quality, may be more vulnerable to drug-induced toxicity.[11]
-
Compound Stability: Degradation of the compound during storage or handling can lead to inconsistent or unpredictable results.
Q4: What practical steps can I take to minimize non-specific cytotoxicity in my experiments?
To ensure that the observed effects are specific to EZH2 inhibition and to minimize cytotoxicity in control cells, consider the following strategies:
-
Optimize Concentration: Perform a thorough dose-response analysis to identify the lowest effective concentration that inhibits H3K27me3 without causing significant cell death in non-cancerous controls.
-
Time-Course Experiments: Conduct experiments over various time points (e.g., 24, 48, 72, 96 hours) to distinguish between early cytostatic effects (like cell cycle arrest) and later cytotoxic effects.[7]
-
Use Orthogonal Viability Assays: Employ at least two different methods to assess cell viability. For example, combine a metabolic assay (e.g., MTT, PrestoBlue) with an assay that measures membrane integrity (e.g., Trypan Blue exclusion, LDH release, or a fluorescence-based live/dead stain).[10] This helps to differentiate between metabolic inhibition and actual cell death.
-
Confirm Target Engagement: Use Western blotting to confirm the dose-dependent reduction of H3K27me3 levels. This ensures the compound is active at the chosen concentrations and provides a direct measure of on-target activity.[2]
-
Maintain Healthy Cell Cultures: Ensure cells are passaged regularly, maintained at optimal density, and cultured in fresh, appropriate media to avoid cellular stress.[11]
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug dose. Test a panel of different cell lines, including known sensitive (EZH2-mutant) and resistant (EZH2-wild-type) lines, to confirm the compound's selectivity.[12]
Quantitative Data Summary
The following tables summarize the potency, selectivity, and comparative antiproliferative activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Reference(s) |
|---|---|---|---|
| Ki | Wild-Type EZH2 | 24 nM | [1][2][6] |
| IC50 (Enzymatic) | Wild-Type EZH2 | 54 nM | [3] |
| IC50 (Cellular H3K27me3) | WSU-DLCL2 (Y641F) | 99 nM | [2] |
| Selectivity vs. EZH1 | ~50-fold | >50-fold | [1][2][6] |
| Selectivity vs. Other PMTs | >15 other PMTs | >500-fold |[1][2][6] |
Table 2: Comparative Proliferation IC50 Values of this compound (11-Day Assay)
| Cell Line | EZH2 Status | Proliferation IC50 (µM) | Reference(s) |
|---|---|---|---|
| OCI-LY19 | Wild-Type | > 25 | [2] |
| WSU-DLCL2 | Y641F Mutant | 4.9 | [2] |
| Pfeiffer | A677G Mutant | 0.17 |[2] |
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound as a SAM-competitive EZH2 inhibitor.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: Recommended experimental workflow for evaluating this compound effects.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol assesses cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO₂).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol is essential for confirming on-target activity of this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample. Express the results as a percentage of the vehicle-treated control.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
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Cell Treatment and Harvesting: Treat cells in a 6-well plate with various concentrations of this compound for the desired duration (e.g., 48-96 hours). Harvest both adherent and floating cells and collect them by centrifugation.
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Cell Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.
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Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, and G2/M).[2][9] Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in the G1 phase is a characteristic cytostatic effect of EZH2 inhibition.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting EPZ005687 Experiments
Welcome to the technical support center for EPZ005687, a potent and selective inhibitor of the histone methyltransferase EZH2. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter, providing potential explanations and recommended actions.
FAQ 1: Why am I observing minimal or no inhibition of H3K27 methylation after treating my cells with this compound?
Possible Causes and Troubleshooting Steps:
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Incorrect Compound Concentration: Ensure the final concentration of this compound is appropriate for your cell line. While the IC50 for PRC2 enzymatic activity is in the nanomolar range, cellular IC50 values for H3K27 methylation inhibition can be higher and vary between cell lines.[1][2]
-
Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
-
Insufficient Incubation Time: The reduction of histone methylation is a dynamic process that can take time.
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Compound Instability: Improper storage or handling can lead to degradation of the compound.
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Action: Store this compound at -20°C.[5] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
-
Cell Line Specificity: The effect of this compound is most pronounced in cells with specific EZH2 mutations (e.g., Y641F, A677G) which create a dependency on EZH2 activity.[3][6] Wild-type cells may show less dramatic changes in H3K27 methylation.[3]
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Action: Verify the EZH2 mutation status of your cell line.
-
FAQ 2: My proliferation assay shows inconsistent or no effect of this compound on cell viability, especially in EZH2 mutant cell lines.
Possible Causes and Troubleshooting Steps:
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Suboptimal Assay Duration: The cytotoxic effects of EZH2 inhibition are often delayed and may not be apparent in short-term proliferation assays. The mechanism involves changes in gene expression leading to cell cycle arrest and eventual apoptosis, which takes time.[3][7]
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Action: Extend the duration of your proliferation assay. Experiments showing significant effects on proliferation were often conducted over 7 to 11 days, with replenishment of the compound every few days.[3]
-
-
Cell Seeding Density: High initial cell density can mask anti-proliferative effects.
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Action: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[1]
-
-
Acquired Resistance: Prolonged exposure to EZH2 inhibitors can lead to the development of resistance.
FAQ 3: I am observing significant cell death in my EZH2 wild-type cell line, which is unexpected.
Possible Causes and Troubleshooting Steps:
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Off-Target Effects at High Concentrations: While this compound is highly selective for EZH2 over other methyltransferases, at very high concentrations, off-target effects cannot be ruled out.[1][3][5]
-
Action: Lower the concentration of this compound to a range that is effective for H3K27 methylation inhibition but below the threshold for potential off-target activity. It is crucial to correlate phenotypic outcomes with target engagement (i.e., reduction in H3K27me3).
-
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations.
-
Action: Ensure your vehicle control experiments use the same final concentration of DMSO as your drug-treated samples and that this concentration is non-toxic to your cells.
-
-
Underlying Sensitivities: Some wild-type cell lines may have uncharacterized dependencies that make them sensitive to EZH2 inhibition.
FAQ 4: Why do my results differ from published data using the same cell line and compound?
Possible Causes and Troubleshooting Steps:
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Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time and with increasing passage number. Mycoplasma contamination can also significantly alter cellular responses.
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Action: Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination.
-
-
Variations in Experimental Protocols: Minor differences in media, serum, supplements, or assay kits can lead to variability.
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Action: Carefully review and align your protocol with the published methodology.
-
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Parameter | Enzyme/Cell Line | Value | Reference |
|---|---|---|---|
| Ki | Wild-Type EZH2 | 24 nM | [1][3][11] |
| IC50 (Enzymatic) | PRC2 Complex | 54 nM | [1][12] |
| IC50 (Cellular H3K27me3) | WSU-DLCL2 (Y641F mutant) | ~80 nM | [5] |
| IC50 (Cellular H3K27me3) | Breast Cancer Cells | ~50 nM |[2] |
Table 2: Selectivity of this compound
| Target | Selectivity Fold vs. EZH2 | Reference |
|---|---|---|
| EZH1 | >50-fold | [1][3][6] |
| 15 Other Protein Methyltransferases | >500-fold |[1][3][5] |
Key Experimental Protocols
Protocol 1: Cellular Assay for H3K27 Methylation Inhibition
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Cell Plating: Plate cells at a density determined to be in the logarithmic growth phase for the duration of the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate cells for an appropriate duration (e.g., 96 hours).
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Histone Extraction: Harvest cells and perform histone extraction using a standard protocol.
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Western Blot Analysis: Separate histone proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
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Quantification: Use densitometry to quantify the H3K27me3 signal, normalize it to the total H3 signal, and express the result as a percentage of the vehicle-treated control.
Protocol 2: Long-Term Cell Proliferation Assay
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Cell Plating: Plate cells at a low density in multi-well plates.
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Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control.
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Time Course: Culture the cells for an extended period (e.g., 11 days).
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Compound Replenishment: At set intervals (e.g., day 4 and day 7), count the cells, re-plate them at the original density in fresh media containing the appropriate concentration of this compound.[1]
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Viability Measurement: At each time point, measure cell viability using a suitable method (e.g., CellTiter-Glo®).
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Data Analysis: Plot viable cell counts over time to determine the effect on proliferation.
Visualized Workflows and Pathways
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Caption: Logical steps for troubleshooting lack of H3K27me3 inhibition.
Caption: A typical long-term proliferation assay workflow with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: EPZ005687 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of EPZ005687, a potent and selective inhibitor of the histone methyltransferase EZH2.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27).[6][7]
Q2: What is the mechanism of action of this compound?
A2: this compound is an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2][3][7] It binds to the SAM-binding pocket within the SET domain of EZH2, thereby preventing the transfer of methyl groups to its substrate, histone H3.[5][7] Importantly, this compound inhibits the enzymatic activity of the PRC2 complex without disrupting the protein-protein interactions between its subunits.[5][8]
Q3: What are the most common methods to confirm this compound target engagement in cells?
A3: The most common and reliable methods to confirm this compound target engagement in a cellular context are:
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Western Blotting: To detect the reduction in global levels of histone H3 lysine 27 trimethylation (H3K27me3).
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Cellular Thermal Shift Assay (CETSA): To directly demonstrate the physical binding of this compound to EZH2 within intact cells.
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Phenotypic Assays: To measure downstream biological consequences of EZH2 inhibition, such as cell cycle arrest or apoptosis in sensitive cell lines.
Experimental Protocols & Troubleshooting Guides
Western Blotting for H3K27me3 Reduction
Western blotting is a cornerstone technique to functionally validate EZH2 inhibition by observing the decrease in its catalytic product, H3K27me3.
Experimental Protocol:
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Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
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Histone Extraction:
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Harvest and wash cells with PBS.
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Perform histone extraction using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.2 N HCl.
-
Neutralize the acidic histone extract and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
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Separate 15-20 µg of histone extract on a 15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
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Incubate with a primary antibody specific for H3K27me3 overnight at 4°C.
-
As a loading control, probe a separate blot or strip the and re-probe the same blot with an antibody for total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the H3K27me3 signal, normalized to total H3, confirms target engagement.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak H3K27me3 signal | Insufficient protein loading. | Increase the amount of histone extract loaded onto the gel. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody at the recommended dilution. | |
| Inefficient transfer of low molecular weight histones. | Optimize transfer conditions (e.g., time, voltage) for small proteins. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of washes. | |
| No change in H3K27me3 with treatment | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment. |
| Cell line is resistant to EZH2 inhibition. | Use a sensitive cell line, such as those with EZH2 mutations (e.g., Y641F). |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
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Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble EZH2 at each temperature by Western blotting or other protein detection methods. An increase in the melting temperature of EZH2 in the this compound-treated samples compared to the control indicates target engagement.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No clear thermal shift | Suboptimal temperature range. | Adjust the temperature gradient to better bracket the melting point of EZH2. |
| Insufficient drug concentration. | Ensure the concentration of this compound is sufficient to saturate EZH2 binding. | |
| Low abundance of EZH2. | Use a cell line with higher EZH2 expression or a more sensitive detection method. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure precise temperature control and consistent sample processing. |
| Incomplete cell lysis. | Optimize the lysis procedure to ensure complete release of cellular proteins. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from biochemical and cellular assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| Ki | 24 nM | Inhibitory constant against EZH2.[2][3][4][5] |
| IC50 (PRC2) | 54 nM | Half-maximal inhibitory concentration against the PRC2 complex.[5][8] |
| Selectivity | >500-fold | Selectivity for EZH2 over 15 other protein methyltransferases.[2][3] |
| Selectivity | 50-fold | Selectivity for EZH2 over the closely related EZH1.[2][3] |
Table 2: Cellular Activity of this compound
| Cell Line Context | Effect | Observation |
| Lymphoma Cells | H3K27 Methylation | Reduction in H3K27 methylation.[1][4][5] |
| EZH2 Mutant Lymphoma Cells (e.g., Y641, A677) | Proliferation | Potent anti-proliferative and apoptotic effects.[4][5] |
| EZH2 Wild-Type Cells | Proliferation | Minimal effect on proliferation.[4][5] |
| U937 Cells | Cell Cycle | Induction of G1 phase arrest.[1] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the EZH2 signaling pathway.
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Technical Support Center: Overcoming Poor Bioavailability of EPZ005687 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of EPZ005687 in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our mouse model. Is this expected?
A1: Yes, this is a known characteristic of this compound. The compound was developed as a potent and selective EZH2 inhibitor for in vitro studies but was found to have suboptimal pharmacokinetic (PK) properties, including poor oral bioavailability, for in vivo applications.[1][2][3] This led to the development of follow-up compounds like EPZ-6438 (Tazemetostat), which has a significantly improved PK profile and good oral bioavailability.[1][2] If consistent in vivo target engagement and antitumor activity are required, using a more recent EZH2 inhibitor like Tazemetostat or EPZ011989 is highly recommended.[2][4][5]
Q2: Why would a researcher choose to use this compound in vivo despite its known limitations?
A2: While not ideal for extensive in vivo efficacy studies, there are a few scenarios where a researcher might still use this compound:
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Tool Compound: As a well-characterized early EZH2 inhibitor, it can serve as a reference or tool compound in comparative studies.[2][3]
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Direct Comparison: To directly compare in vitro and in vivo effects of the same molecule, acknowledging the PK limitations.
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Preliminary Studies: For initial, non-critical in vivo target engagement studies where high and sustained plasma concentrations are not the primary goal.
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Alternative Administration Routes: Its use may be more feasible with administration routes that bypass first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[6]
Q3: What are the primary reasons for this compound's poor oral bioavailability?
A3: While specific metabolic pathways for this compound are not extensively detailed in the provided literature, pyridone-containing EZH2 inhibitors are known to be susceptible to pyridone oxidation, a common site of metabolism.[5] Additionally, poor oral bioavailability for small molecules is often attributed to a combination of factors including:
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Low Aqueous Solubility: The compound may not dissolve well in gastrointestinal fluids, which is a prerequisite for absorption.[7][8][9][10]
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Extensive First-Pass Metabolism: The drug may be heavily metabolized in the liver before it reaches systemic circulation.[11][12]
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Poor Membrane Permeability: The molecule may not efficiently cross the intestinal epithelial barrier.[8][13]
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Efflux Transporter Activity: The compound could be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.[7]
Q4: Are there any direct successors to this compound with better in vivo properties?
A4: Yes, EPZ-6438 (Tazemetostat) was developed as a direct follow-up to this compound.[1][2] It is a potent and selective EZH2 inhibitor with a significantly improved pharmacokinetic profile, including good oral bioavailability in animals.[2][3] Another potent, orally bioavailable EZH2 inhibitor from the same chemical scaffold is EPZ011989.[5] These compounds have demonstrated robust in vivo activity in xenograft models.[2][5]
Troubleshooting Guide
Issue: Low or Undetectable Plasma/Tumor Exposure After Oral Gavage
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor Aqueous Solubility | 1. Formulation with Vehicles: Prepare a suspension in a vehicle known to improve solubility and absorption, such as 0.5% methylcellulose (MC) with 0.1% Tween-80.[2][3] 2. Particle Size Reduction: If working with the solid compound, consider techniques like micronization to increase the surface area for dissolution.[9] 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) to keep the compound in a solubilized state in the GI tract.[8][9][10] | Increasing the dissolution rate and solubility in the gastrointestinal tract is the first step to improving absorption. Many preclinical oral formulations for poorly soluble compounds use these standard vehicles.[2][3] |
| Rapid Metabolism (First-Pass Effect) | 1. Switch to Alternative Administration Routes: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the liver's first-pass metabolism.[6][11] This will provide a more direct measure of the compound's efficacy when systemic exposure is achieved. 2. Co-administration with Metabolic Inhibitors: This is a complex strategy and not generally recommended without extensive preliminary studies, as it can lead to off-target effects and toxicity. | Bypassing the gastrointestinal tract and liver avoids the initial, extensive metabolism that significantly reduces the amount of active drug reaching systemic circulation.[11][12] |
| Inadequate Dosing | 1. Increase Dose and/or Dosing Frequency: The successor compound, EPZ-6438, has been dosed in mice up to 160 mg/kg three times a day (TID) to maintain plasma levels above the target concentration.[2] Similar high and frequent dosing may be necessary for this compound. 2. Conduct a Pilot PK Study: Perform a small-scale pharmacokinetic study with various doses and time points to determine the Cmax, Tmax, and half-life in your specific animal model. | For compounds with rapid clearance, frequent dosing is necessary to maintain exposure above the therapeutically effective concentration.[2][5] |
Data Summary
Table 1: In Vitro Potency of EZH2 Inhibitors
| Compound | Target | Ki (nM) | Cellular H3K27me3 IC50 (nM) | Reference |
| This compound | EZH2 | 24 | ~54 (PRC2 activity) | [6][14][15] |
| EPZ-6438 (Tazemetostat) | EZH2 | 2.5 | 9 (WSU-DLCL2 cells) | [2] |
| EPZ011989 | EZH2 | <3 | <100 (WSU-DLCL2 cells) | [5] |
| GSK126 | EZH2 | ~0.5-3 | - | [4] |
Table 2: Comparison of In Vivo Properties and Dosing
| Compound | Key In Vivo Property | Animal Model | Dosing Regimen Example | Reference |
| This compound | Poor oral bioavailability | - | Not widely reported for oral efficacy studies | [1][2] |
| EPZ-6438 (Tazemetostat) | Good oral bioavailability | SCID mice with WSU-DLCL2 xenografts | 160 mg/kg, TID, oral gavage | [2] |
| EPZ-6438 (Tazemetostat) | Good oral bioavailability | Nude mice with KARPAS-422 xenografts | 80.5 mg/kg, BID, oral gavage | [3] |
| EPZ011989 | Orally bioavailable | SCID mice with KARPAS-422 xenografts | 250 and 500 mg/kg, BID, oral gavage | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of Oral Formulation for In Vivo Studies
This protocol is adapted from studies with the more bioavailable successor, EPZ-6438, and represents a standard approach for oral dosing of poorly soluble compounds in preclinical models.[2][3]
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Vehicle Preparation: Prepare a sterile solution of 0.5% methylcellulose (or sodium carboxymethylcellulose) with 0.1% Tween-80 in purified water.
-
Compound Suspension: Weigh the required amount of this compound powder. Add a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
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Dose Calculation: Calculate the required volume for each animal based on its most recent body weight. A typical dosing volume is 10 mL/kg.
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Administration: Administer the suspension to the mice via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed immediately before dosing each animal to prevent settling.
-
Dosing Schedule: Based on the known challenges, a twice-daily (BID) or three-times-daily (TID) dosing schedule should be considered to maintain exposure.
Protocol 2: Pharmacokinetic (PK) Analysis in Mice
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Animal Dosing: Dose a cohort of mice (e.g., n=3 per time point) with the this compound formulation via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: EZH2 signaling pathway and mechanism of this compound action.
Workflow for Evaluating Strategies to Improve Bioavailability
Caption: Troubleshooting workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Adjusting EPZ005687 treatment duration for optimal H3K27me3 reduction
This technical support resource provides researchers, scientists, and drug development professionals with guidance on utilizing EPZ005687 for the targeted reduction of H3K27me3. It includes troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce H3K27me3 levels?
This compound is a potent and highly selective small molecule inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][5] By competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound blocks its methyltransferase activity, leading to a global decrease in H3K27me3 levels.[3][4]
Q2: What is the recommended concentration range and treatment duration for this compound to achieve optimal H3K27me3 reduction?
The optimal concentration and duration of this compound treatment are cell-line dependent. However, based on published studies, a general guideline is provided below. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I verify that this compound is effectively reducing H3K27me3 in my cells?
The most common method to assess the reduction of global H3K27me3 levels is through Western blotting.[6][7][8] You will need a specific antibody against H3K27me3 and a loading control, such as total Histone H3. A dose-dependent decrease in the H3K27me3 signal relative to the total H3 signal indicates successful inhibition by this compound.[6][7] Other methods for quantification include ELISA and mass spectrometry.[2][9]
Q4: What are the expected phenotypic effects of this compound treatment?
The cellular consequences of H3K27me3 reduction by this compound can vary depending on the cell type and its genetic background. Commonly observed effects include:
-
Cell Cycle Arrest: Many cell lines, particularly those with EZH2 mutations, exhibit a G1 phase arrest.[6][10][11]
-
Induction of Apoptosis: Prolonged treatment or higher concentrations can lead to programmed cell death in sensitive cell lines.[2][6][10]
-
Inhibition of Cell Proliferation: A decrease in cell viability and proliferation is a common outcome, especially in EZH2-mutant lymphoma cells.[1][6]
-
Changes in Gene Expression: Reduction of the repressive H3K27me3 mark can lead to the reactivation of silenced tumor suppressor genes.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in H3K27me3 levels observed after treatment. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for H3K27me3 reduction in your cell line.[2][10] |
| Insufficient Treatment Duration: The treatment time may be too short to observe a significant decrease in H3K27me3, as this mark can have a long half-life in some cells. | Conduct a time-course experiment, treating cells for longer durations (e.g., 48, 72, 96 hours or even longer).[6][7][10][12] | |
| Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods. | Refresh the medium with a fresh solution of this compound every 48-72 hours for long-term experiments. | |
| Cell Line Insensitivity: The cell line may be resistant to EZH2 inhibition. | Consider using a positive control cell line known to be sensitive to this compound (e.g., WSU-DLCL2). Also, verify the expression and activity of EZH2 in your cell line. | |
| High levels of cell death observed even at low concentrations. | High Sensitivity of the Cell Line: Some cell lines are exquisitely sensitive to EZH2 inhibition. | Lower the concentration range in your dose-response experiments and shorten the initial treatment duration to identify a non-toxic, effective concentration. |
| Off-Target Effects: Although highly selective, off-target effects cannot be entirely ruled out at high concentrations.[13][14] | Use the lowest effective concentration determined from your dose-response curve. Consider using a second, structurally different EZH2 inhibitor to confirm that the phenotype is on-target. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can affect the response to treatment. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate Compound Concentration: Errors in preparing stock solutions or dilutions. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] Verify the final concentration in your experiments. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound treatment to achieve H3K27me3 reduction, based on published literature.
| Cell Line | EZH2 Status | Effective Concentration Range | Treatment Duration | Observed H3K27me3 Reduction | Reference |
| OCI-LY19 | Wild-Type | 1 - 10 µM | 96 hours | Dose-dependent decrease | [6][7] |
| WSU-DLCL2 | Y641F Mutant | 0.2 - 6 µM | 4 - 10 days | Dose-dependent decrease | [6][11] |
| RD | Not specified | ~15 - 21 µM | 72 hours | Significant decrease in EZH2 abundance | [10] |
| RH30 | Not specified | ~15 - 20 µM | 72 hours | Non-significant decrease in EZH2 abundance | [10] |
| G-401 | Not specified | EC50: 2.9 µM | 4 hours | Inhibition of H3K27 trimethylation | [2] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for H3K27me3 Reduction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM) for a fixed time point (e.g., 72 or 96 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest cells at various time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Lysis and Histone Extraction: After treatment, wash cells with PBS and lyse them using a suitable buffer to extract total protein or specifically histones.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
-
Densitometry: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal for each sample.
Visualizations
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of histone H3 Lys27 trimethylation (H3K27me3) by high-throughput microscopy enables cellular large-scale screening for small-molecule EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Direct and Indirect EZH2 Inhibition in Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of EZH2 Inhibitors: EPZ005687 vs. GSK126
In the landscape of epigenetic drug discovery, the histone methyltransferase EZH2 has emerged as a critical therapeutic target in various cancers. Two of the most widely utilized small molecule inhibitors in preclinical research are EPZ005687 and GSK126. Both are potent and selective, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, but they exhibit distinct biochemical, cellular, and pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound and GSK126 to aid researchers in selecting the optimal tool compound for their specific experimental needs.
Biochemical and Cellular Potency: A Quantitative Comparison
Both this compound and GSK126 demonstrate high potency against the EZH2 enzyme in biochemical assays, with GSK126 generally exhibiting a lower inhibition constant (Ki). This trend continues in cellular assays, where both compounds effectively reduce global H3K27 trimethylation (H3K27me3) and inhibit the proliferation of EZH2-dependent cancer cell lines.
| Parameter | This compound | GSK126 |
| Biochemical Activity | ||
| EZH2 Ki (nM) | 24[1][2][3] | 0.5 - 3[4][5] |
| EZH2 IC50 (nM) | 54[1] | 9.9[6][7][8][9] |
| Cellular Activity | ||
| H3K27me3 Inhibition IC50 (nM) | 80 (OCI-LY19 cells)[1] | 7 - 252 (in various DLBCL cell lines)[6][10] |
| Cell Proliferation IC50 | Varies by cell line (e.g., ~280 nM in WSU-DLCL2)[11][12][13] | Varies by cell line (e.g., potent inhibition in Pfeiffer and KARPAS-422 cells)[14] |
Selectivity Profile
A crucial aspect of a chemical probe is its selectivity. Both inhibitors show remarkable selectivity for EZH2 over other histone methyltransferases (HMTs), including the closely related EZH1.
| Selectivity | This compound | GSK126 |
| vs. EZH1 | ~50-fold[1][2] | >150-fold[4] |
| vs. other HMTs | >500-fold against 15 other PMTs[1][2][3] | >1000-fold against 20 other HMTs |
In Vivo Application and Pharmacokinetics
While both compounds have been used in preclinical in vivo studies, their pharmacokinetic properties differ significantly, which is a key consideration for experimental design.
This compound has been noted to possess suboptimal pharmacokinetic properties, which may limit its utility in long-term in vivo studies requiring oral administration[10][15].
GSK126 , on the other hand, has been evaluated in xenograft mouse models, where it has been shown to inhibit tumor growth[5][6]. However, it has very poor oral bioavailability (<2%), necessitating alternative routes of administration for in vivo experiments[16].
EZH2 Signaling Pathway and Inhibitor Mechanism of Action
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions by transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to histone H3 at lysine 27 (H3K27), leading to the formation of H3K27me3. This trimethylation is a hallmark of transcriptionally silenced chromatin. Both this compound and GSK126 act as SAM-competitive inhibitors, binding to the SAM pocket of EZH2 and thereby preventing the methylation of H3K27.
Caption: EZH2 methylates H3K27, leading to gene silencing. This compound and GSK126 competitively inhibit this process.
Experimental Workflow for EZH2 Inhibitor Evaluation
The evaluation of EZH2 inhibitors typically follows a standardized workflow, progressing from initial biochemical screening to cellular and finally in vivo testing.
Caption: A typical workflow for characterizing novel EZH2 inhibitors.
Experimental Protocols
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against the EZH2 enzyme.
Methodology: A common method is a radiometric filter-binding assay. The PRC2 complex, a histone H3 peptide substrate, and varying concentrations of the inhibitor are incubated in an assay buffer. The reaction is initiated by the addition of [3H]-S-adenosylmethionine. After incubation, the reaction mixture is transferred to a phosphocellulose filter plate, which captures the methylated peptide. The unbound [3H]-SAM is washed away, and the radioactivity retained on the filter is measured using a scintillation counter. The IC50 value is calculated from the dose-response curve.
Cellular H3K27me3 Western Blot Assay
Objective: To assess the inhibitor's ability to reduce global H3K27me3 levels in cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the EZH2 inhibitor or DMSO (vehicle control) for a specified period (e.g., 72-96 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control). Following incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative reduction in H3K27me3 levels.
Cell Proliferation Assay
Objective: To evaluate the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Inhibitor Treatment: After allowing the cells to adhere (for adherent cell lines), they are treated with a range of inhibitor concentrations.
-
Incubation: The plates are incubated for a period of several days (e.g., 6 to 11 days), with media and inhibitor being refreshed as needed.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or by using assays that measure metabolic activity, such as the MTT or alamarBlue® assay.
-
Data Analysis: The results are used to generate a dose-response curve from which the IC50 value for cell proliferation can be determined.
Conclusion: Which Inhibitor to Choose?
The choice between this compound and GSK126 depends largely on the specific application.
-
For in vitro studies , particularly those requiring high potency and selectivity, GSK126 may be the preferred choice due to its lower Ki and IC50 values.
-
For initial cellular screening and proof-of-concept studies , This compound remains a valuable and well-characterized tool.
-
For in vivo studies , the poor oral bioavailability of GSK126 is a significant consideration. While this compound also has pharmacokinetic limitations, the choice will depend on the experimental design, including the route of administration and the duration of the study. For studies requiring oral administration, researchers might consider newer generation EZH2 inhibitors with improved pharmacokinetic profiles.
Ultimately, both this compound and GSK126 are powerful chemical probes that have significantly advanced our understanding of EZH2 biology and its role in cancer. A thorough consideration of their respective properties, as outlined in this guide, will enable researchers to make an informed decision for their experimental endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK126 (GSK-2816126; GSK-2816126A)| Histone Methyltransferase inhibitor | EZH2 Inhibitor | CAS 1346574-57-9 | inhibitor of EZH2 | Buy GSK-126 (GSK2816126; GSK2816126A) from Supplier InvivoChem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 9. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. esmed.org [esmed.org]
A Head-to-Head Comparison of EZH2 Inhibitors: EPZ005687 vs. Tazemetostat (EPZ-6438)
In the landscape of epigenetic drug discovery, inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, have emerged as promising therapeutic agents for a variety of cancers. This guide provides a detailed comparison of two notable EZH2 inhibitors: EPZ005687 and its clinically advanced successor, Tazemetostat (EPZ-6438). This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their relative potency, supported by experimental data.
Executive Summary
Tazemetostat (EPZ-6438) was developed as a second-generation EZH2 inhibitor, optimized from the initial discovery of this compound.[1] Preclinical data consistently demonstrates that Tazemetostat possesses superior potency and improved pharmacokinetic properties, including good oral bioavailability, compared to its predecessor.[1][2] Both compounds are highly selective and potent inhibitors of EZH2, acting as S-adenosylmethionine (SAM)-competitive inhibitors.[1][3]
Data Presentation: Potency Comparison
The following tables summarize the in vitro potency of this compound and Tazemetostat against EZH2 from various biochemical and cellular assays.
Table 1: Biochemical Potency (Ki and IC50)
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Wild-type EZH2 | Cell-free | 24 | 54 | [3][4] |
| Tazemetostat (EPZ-6438) | Wild-type EZH2 | Cell-free (peptide assay) | 2.5 | 11 | [5] |
| Tazemetostat (EPZ-6438) | Wild-type EZH2 | Cell-free (nucleosome assay) | - | 16 | [5] |
| Tazemetostat (EPZ-6438) | Mutant EZH2 (Various) | Cell-free | - | 2-38 | [1] |
Table 2: Cellular Potency (IC50)
| Compound | Cell Line | EZH2 Status | Assay Type | IC50 | Reference(s) |
| This compound | Lymphoma cells | Mutant | Proliferation | Not specified | [3] |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | Y646F mutant | H3K27Me3 reduction | 9 nM | [6] |
| Tazemetostat (EPZ-6438) | Various DLBCL cell lines | Wild-type and Mutant | H3K27me3 reduction | 2-90 nM | [1] |
| Tazemetostat (EPZ-6438) | Various DLBCL cell lines | Wild-type and Mutant | Proliferation | <0.001 - 7.6 µM | [1] |
Signaling Pathway
Both this compound and Tazemetostat target the catalytic SET domain of EZH2, the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2).[7][8] By competitively inhibiting the binding of the methyl donor SAM, these small molecules prevent the methylation of histone H3 at lysine 27 (H3K27).[1] This inhibition leads to a decrease in the repressive H3K27me3 mark, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[9]
Experimental Protocols
Biochemical Potency Assay (In Vitro)
A representative protocol for determining the biochemical potency (IC50) of EZH2 inhibitors is as follows. This protocol is a synthesis of methodologies described in the cited literature.[4][10][11]
-
Enzyme and Substrate Preparation:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) is used as the enzyme source.
-
A biotinylated peptide derived from histone H3 (e.g., residues 21-44) or reconstituted mononucleosomes serve as the substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) is used as the methyl donor.
-
-
Assay Reaction:
-
The PRC2 complex is pre-incubated with varying concentrations of the inhibitor (this compound or Tazemetostat) in an assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20) for a defined period (e.g., 30 minutes) at room temperature in a 384-well plate.[4][11]
-
The enzymatic reaction is initiated by adding a mixture of the histone H3 substrate and [³H]-SAM.
-
The reaction is allowed to proceed for a specific time (e.g., 90 minutes) at room temperature.[4]
-
-
Detection and Analysis:
-
The reaction is quenched by the addition of unlabeled SAM.
-
The biotinylated histone H3 peptide is captured on a streptavidin-coated plate.
-
The incorporation of the [³H]-methyl group is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K27me3 Inhibition Assay
This protocol outlines a general method for assessing the ability of the inhibitors to modulate H3K27 methylation in a cellular context.[6][12]
-
Cell Culture and Treatment:
-
Cancer cell lines with known EZH2 status (wild-type or mutant) are cultured under standard conditions.
-
Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or Tazemetostat for a specified duration (e.g., 48-96 hours).
-
-
Histone Extraction and Analysis:
-
Histones are extracted from the treated cells using standard acid extraction protocols.
-
The levels of total histone H3 and trimethylated H3K27 (H3K27me3) are determined by Western blotting or ELISA using specific antibodies.
-
-
Data Analysis:
-
The H3K27me3 signal is normalized to the total histone H3 signal for each treatment condition.
-
IC50 values, representing the concentration of inhibitor required to reduce H3K27me3 levels by 50%, are calculated from the dose-response curves.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a biochemical assay to determine the potency of EZH2 inhibitors.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PRC2 - Wikipedia [en.wikipedia.org]
- 8. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycomb PRC2 complex mediates epigenetic silencing of a critical osteogenic master regulator in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 11. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Selectivity of EPZ005687: A Comparative Guide for Researchers
For Immediate Publication
Cambridge, MA – December 7, 2025 – In the competitive landscape of epigenetic drug discovery, the histone methyltransferase inhibitor EPZ005687 has emerged as a potent and highly selective agent against its primary target, EZH2. This guide provides a comprehensive comparison of this compound's cross-reactivity with other histone methyltransferases, supported by key experimental data and detailed protocols to aid researchers in their evaluation of this critical tool compound.
Executive Summary
This compound is a small molecule inhibitor that potently and selectively targets the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] As a S-adenosylmethionine (SAM)-competitive inhibitor, this compound effectively blocks the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with transcriptional repression.[2][6][7] This guide presents a detailed analysis of its selectivity profile, demonstrating its high affinity for EZH2 over other histone methyltransferases, including its closest homolog, EZH1.
Comparative Selectivity Profile of this compound
Experimental data demonstrates that this compound exhibits remarkable selectivity for EZH2. The inhibitor has a reported inhibition constant (Ki) of 24 nM and an IC50 of 54 nM for wild-type EZH2.[1][2][3][4][5] Its selectivity is highlighted by a 50-fold lower potency against the closely related EZH1. Furthermore, this compound shows a greater than 500-fold selectivity against a panel of 15 other protein methyltransferases, underscoring its specificity.[2][3][4][5]
The following table summarizes the inhibitory activity of this compound against its primary target EZH2 and a panel of other histone methyltransferases. The data is compiled from the seminal study by Knutson et al. in Nature Chemical Biology (2012).
| Target Enzyme | Enzyme Type | Ki (nM) | Fold Selectivity vs. EZH2 (WT) |
| EZH2 (WT) | Lysine Methyltransferase | 24 | 1 |
| EZH2 (Y641F) | Lysine Methyltransferase | 22 | ~1 |
| EZH2 (A677G) | Lysine Methyltransferase | 4.4 | ~0.2 |
| EZH1 | Lysine Methyltransferase | 1,200 | 50 |
| SETD7 | Lysine Methyltransferase | >50,000 | >2,083 |
| G9a | Lysine Methyltransferase | >50,000 | >2,083 |
| SUV39H1 | Lysine Methyltransferase | >50,000 | >2,083 |
| SUV39H2 | Lysine Methyltransferase | >50,000 | >2,083 |
| MLL1 | Lysine Methyltransferase | >50,000 | >2,083 |
| MLL2 | Lysine Methyltransferase | >50,000 | >2,083 |
| MLL3 | Lysine Methyltransferase | >50,000 | >2,083 |
| MLL4 | Lysine Methyltransferase | >50,000 | >2,083 |
| SETD8 | Lysine Methyltransferase | >50,000 | >2,083 |
| SMYD2 | Lysine Methyltransferase | >50,000 | >2,083 |
| PRMT1 | Arginine Methyltransferase | >50,000 | >2,083 |
| PRMT3 | Arginine Methyltransferase | >50,000 | >2,083 |
| PRMT5 | Arginine Methyltransferase | >50,000 | >2,083 |
| PRMT6 | Arginine Methyltransferase | >50,000 | >2,083 |
| CARM1 (PRMT4) | Arginine Methyltransferase | >50,000 | >2,083 |
Data sourced from Knutson et al., Nature Chemical Biology, 2012.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a radiometric histone methyltransferase (HMT) assay with a streptavidin-coated FlashPlate. This method measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([3H]-SAM) to a biotinylated histone H3 peptide substrate.
Biochemical Assay for Histone Methyltransferase Activity
1. Reagents and Materials:
-
Recombinant histone methyltransferase enzymes (e.g., PRC2 complex for EZH2)
-
Biotinylated histone H3 (21-44) peptide substrate
-
S-adenosyl-L-methionine (SAM), unlabeled
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
This compound inhibitor stock solution (in DMSO)
-
Assay Buffer: 20 mM BICINE, pH 7.6, 0.005% (w/v) bovine skin gelatin, 0.002% (v/v) Tween-20, and 0.5 mM dithiothreitol (DTT)
-
Stop Solution: 5 M Guanidine HCl
-
Wash Buffer: 20 mM Tris-HCl, pH 8.0
-
384-well streptavidin-coated FlashPlates
-
Microplate scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the respective histone methyltransferase enzyme, diluted in Assay Buffer, to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Prepare the substrate master mix containing the biotinylated histone H3 peptide and a mixture of unlabeled SAM and [3H]-SAM in Assay Buffer. The concentrations of the peptide substrate and SAM are typically kept at their respective Km values ("balanced conditions").
-
Initiate the enzymatic reaction by adding 8 µL of the substrate master mix to each well.
-
Incubate the reaction for a defined period (e.g., 90 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of the Stop Solution to each well.
-
Transfer 25 µL of the stopped reaction mixture to a 384-well streptavidin-coated FlashPlate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin-coated plate.
-
Wash the plate three times with the Wash Buffer to remove unincorporated [3H]-SAM.
-
Aspirate the final wash and allow the plate to dry.
-
Measure the incorporated radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute, CPM) is normalized to the vehicle control (DMSO, representing 100% activity) and a background control (no enzyme, representing 0% activity).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentrations of the enzyme and SAM.
Visualizing the Selectivity and Experimental Workflow
To further illustrate the selectivity of this compound and the experimental process, the following diagrams have been generated.
Caption: Potency of this compound against HMTs.
Caption: Radiometric HMT Assay Workflow.
Conclusion
This compound stands out as a highly selective inhibitor of EZH2. Its minimal cross-reactivity against a broad panel of other histone methyltransferases makes it an invaluable tool for specifically probing the function of EZH2 in normal and disease states. The detailed experimental protocol provided herein offers a robust framework for researchers to independently verify and expand upon these findings. This guide serves as a critical resource for scientists in the fields of epigenetics, cancer biology, and drug development, enabling informed decisions in the selection and application of chemical probes for their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Head-to-Head Comparison of EZH2 Inhibitors in Lymphoma: EPZ005687 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EPZ005687 and other prominent EZH2 inhibitors in the context of lymphoma treatment. This analysis is supported by experimental data on their biochemical potency, cellular activity, and clinical efficacy.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the pathogenesis of various malignancies, including several types of B-cell lymphomas.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Gain-of-function mutations in EZH2 are frequently observed in germinal center B-cell like diffuse large B-cell lymphoma (GCB-DLBCL) and follicular lymphoma (FL), leading to aberrant gene silencing and promoting lymphomagenesis.[1][3] This has made EZH2 an attractive therapeutic target, leading to the development of several small molecule inhibitors.
This guide focuses on a head-to-head comparison of this compound, a foundational EZH2 inhibitor, with its clinically advanced successor, tazemetostat (EPZ-6438), and other notable inhibitors such as GSK2816126 and CPI-1205.
Biochemical Potency and Selectivity
The initial discovery of this compound marked a significant step in targeting EZH2. It is a potent inhibitor with a Ki of 24 nM for wild-type EZH2.[4][5] A key feature of this compound is its high selectivity, showing over 500-fold selectivity against 15 other protein methyltransferases and 50-fold selectivity against the closely related EZH1.[4][5] However, its suboptimal pharmacokinetic properties limited its clinical development.[1]
Tazemetostat (EPZ-6438) was developed as an optimized version of this compound, exhibiting increased potency and improved oral bioavailability.[1] It competitively inhibits EZH2 with respect to the cofactor S-adenosyl-L-methionine (SAM) and is effective against both wild-type and mutant forms of EZH2.[1]
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | Wild-Type EZH2 | 24[4][5] | - | >500-fold vs. other PMTs, 50-fold vs. EZH1[4][5] |
| Tazemetostat (EPZ-6438) | Wild-Type & Mutant EZH2 | - | 2-38 (cellular H3K27 methylation)[1] | Highly selective for EZH2 (>35-fold vs. EZH1)[1] |
| GSK2816126 (GSK126) | Wild-Type & Mutant EZH2 | <3[2] | 7-252 (cellular H3K27 methylation)[1] | Highly selective |
| CPI-1205 | EZH2 | - | - | Information not readily available |
Cellular and In Vivo Activity in Lymphoma Models
In preclinical studies, EZH2 inhibitors have demonstrated the ability to reduce H3K27me3 levels, inhibit cell proliferation, and induce apoptosis in lymphoma cell lines, particularly those harboring EZH2 mutations.[4][6]
This compound effectively reduces H3K27 methylation in various lymphoma cells.[4][5] This inhibition of EZH2 activity leads to cell cycle arrest in the G1 phase and subsequent apoptosis, showing greater efficacy in EZH2 mutant cell lines compared to wild-type.[4]
Tazemetostat has shown potent anti-tumor activity in both in vitro and in vivo models of non-Hodgkin lymphoma.[7] In xenograft models of EZH2-mutant DLBCL, tazemetostat treatment resulted in significant tumor growth inhibition and even complete tumor regression.[1]
GSK126 has also demonstrated robust preclinical activity, inducing a dose-dependent decrease in H3K27me3 and inhibiting the proliferation of various NHL cell lines.[1] Similar to other EZH2 inhibitors, cell lines with EZH2 mutations are generally more sensitive to GSK126.[1]
| Inhibitor | Lymphoma Model | Effect on H3K27me3 | Effect on Cell Proliferation | In Vivo Efficacy |
| This compound | Mutant & Wild-Type Lymphoma Cell Lines | Dose-dependent decrease[4] | Selective killing of mutant cells[4][5] | - |
| Tazemetostat (EPZ-6438) | DLBCL & FL Cell Lines, Xenograft Models | Dose-dependent reduction[1] | Inhibition of cell growth[1] | Tumor regression in mutant models[1] |
| GSK2816126 (GSK126) | NHL Cell Lines, Xenograft Models | Dose-dependent decrease[1] | Inhibition of proliferation, G1 arrest, apoptosis[1] | Marked inhibition of tumor growth[6] |
Clinical Development and Efficacy in Lymphoma
Tazemetostat is the most clinically advanced EZH2 inhibitor and has received FDA approval for the treatment of certain patients with follicular lymphoma.[3][8] Clinical trials have shown that tazemetostat has an acceptable safety profile and demonstrates clinical activity in both EZH2-mutant and wild-type lymphomas.[1] The objective response rates (ORR) in a phase II study were notably higher in patients with EZH2-mutated FL (69%) compared to those with wild-type EZH2 (35%).[3]
GSK2816126 and CPI-1205 have also entered clinical trials for non-Hodgkin lymphoma and other solid tumors.[1]
Signaling Pathway and Experimental Workflow
The core mechanism of action of these inhibitors is the direct inhibition of the EZH2 enzyme, a key component of the PRC2 complex. This leads to a reduction in H3K27 trimethylation and subsequent de-repression of PRC2 target genes, which can include tumor suppressors.
Caption: EZH2 Inhibition Pathway in Lymphoma.
The typical workflow for evaluating these inhibitors involves a series of biochemical and cell-based assays, followed by in vivo studies.
Caption: Workflow for EZH2 Inhibitor Evaluation.
Experimental Protocols
Enzyme Inhibition Assay (Biochemical Potency): The inhibitory activity of compounds against the PRC2 complex is typically measured using a radiometric or fluorescence-based assay. A common method involves incubating the purified PRC2 complex with the histone H3 substrate, the methyl donor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), and varying concentrations of the inhibitor. The amount of incorporated radiolabel into the histone substrate is then quantified using a scintillation counter to determine the IC50 value.
Cellular H3K27me3 Levels (Western Blot): Lymphoma cell lines are treated with the EZH2 inhibitor for a specified period (e.g., 72-96 hours). Whole-cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control). Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the relative reduction in H3K27me3 levels.
Cell Proliferation Assay: The effect of EZH2 inhibitors on cell proliferation is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. Lymphoma cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 7-14 days), with media and compound replenished every few days. Cell viability is measured by quantifying the ATP content, which is an indicator of metabolically active cells. The results are used to calculate the concentration that inhibits 50% of cell growth (GI50).
In Vivo Tumor Xenograft Studies: Immunocompromised mice are subcutaneously implanted with human lymphoma cells (e.g., EZH2-mutant DLBCL cell lines). Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The EZH2 inhibitor is administered orally or via another appropriate route at a defined dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis of H3K27me3 levels.
Conclusion
This compound was a pioneering EZH2 inhibitor that established the therapeutic potential of targeting this enzyme in lymphoma. While its own clinical development was hampered by pharmacokinetic limitations, it paved the way for the development of optimized inhibitors like tazemetostat. Tazemetostat has demonstrated significant clinical activity, particularly in EZH2-mutant lymphomas, and has become an important therapeutic option. Other inhibitors like GSK2816126 continue to be evaluated. The head-to-head comparison reveals a clear progression in the field, with newer compounds showing improved drug-like properties and potent anti-tumor efficacy. Future research will likely focus on combination strategies to overcome resistance and broaden the application of EZH2 inhibitors in lymphoma and other cancers.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
A Comparative Guide to the Pharmacokinetics of EZH2 Inhibitors: EPZ005687 vs. EPZ-6438 (Tazemetostat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two selective EZH2 inhibitors, EPZ005687 and its successor, EPZ-6438 (Tazemetostat). Understanding the distinct pharmacokinetic properties of these compounds is crucial for interpreting preclinical data and guiding the development of next-generation epigenetic therapies. EPZ-6438 was developed to overcome the suboptimal pharmacokinetic characteristics of the initial tool compound, this compound, leading to a clinically viable drug.[1]
Executive Summary
This compound is a potent and selective EZH2 inhibitor that served as a valuable research tool. However, its clinical development was hampered by suboptimal pharmacokinetic properties, most notably poor oral bioavailability. EPZ-6438 (Tazemetostat) was subsequently developed with a significantly improved pharmacokinetic profile, including good oral bioavailability, which has enabled its successful clinical translation and FDA approval for certain cancers. This guide will delineate these key differences with supporting data and methodologies.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and EPZ-6438. A direct comparison of oral pharmacokinetics is challenging due to the limited in vivo oral data for this compound, a consequence of its poor bioavailability.
| Parameter | This compound | EPZ-6438 (Tazemetostat) | Species |
| In Vitro Potency (Ki) | 24 nM[2][3] | 2.5 nM[4] | - |
| Oral Bioavailability (F%) | Data not available (reported as suboptimal)[1] | ~33%[4] | Rat |
| Peak Plasma Concentration (Cmax) | Data not available for oral administration | 1585.35 ± 210.13 ng/mL (at 80 mg/kg) | Rat[5][6] |
| Time to Peak Concentration (Tmax) | Data not available for oral administration | 1.5 ± 0.5 h (at 80 mg/kg) | Rat[5][6] |
| Half-life (t1/2) | Data not available for oral administration | 10.56 ± 2.31 h (at 80 mg/kg) | Rat[5][6] |
| Metabolism | - | Primarily by CYP3A in the liver to three major inactive metabolites.[4][7] | Human[4][7] |
| Excretion | - | Mainly in feces.[4][7] | Human[4][7] |
Signaling Pathway and Mechanism of Action
Both this compound and EPZ-6438 are small molecule inhibitors that target the catalytic activity of EZH2, the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2). They act as S-adenosylmethionine (SAM)-competitive inhibitors, preventing the methylation of histone H3 on lysine 27 (H3K27). This inhibition leads to the reactivation of silenced tumor suppressor genes, ultimately impeding cancer cell proliferation.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rodents
A representative experimental protocol for evaluating the oral pharmacokinetics of an EZH2 inhibitor like EPZ-6438 in rats is described below.
1. Animal Models:
-
Male Sprague-Dawley rats (typically 6-8 weeks old) are used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.[5][6]
2. Drug Formulation and Administration:
-
The test compound (e.g., EPZ-6438) is formulated as a suspension in a vehicle such as 0.5% sodium carboxymethyl cellulose and 0.1% Tween-80 in water.
-
A single dose (e.g., 80 mg/kg for EPZ-6438) is administered via oral gavage.[5][6]
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or via serial tail bleeds at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is generated using known concentrations of the compound in blank plasma.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis software.
Conclusion
The evolution from this compound to EPZ-6438 (Tazemetostat) exemplifies a successful drug development program where an initial potent but pharmacokinetically-limited tool compound was optimized into a clinically effective oral therapeutic. The key differentiator lies in the significantly improved oral bioavailability of EPZ-6438, which allows for consistent and therapeutically relevant plasma concentrations to be achieved in patients. This comparative guide highlights the critical importance of pharmacokinetic profiling in the early stages of drug discovery and development.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics of Herb-Drug Interactions of Plumbagin and Tazemetostat in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
On-Target Activity of EPZ005687 Confirmed by Genetic Knockdowns: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor EPZ005687 with genetic knockdown approaches for targeting EZH2. The on-target activity of this compound is substantiated by experimental data demonstrating analogous effects to siRNA- and shRNA-mediated silencing of EZH2.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a key epigenetic regulator, primarily responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3]
This compound is a potent and highly selective small molecule inhibitor of EZH2.[2] It acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the methylation reaction catalyzed by EZH2. This guide compares the cellular and molecular effects of this compound with those of genetic knockdowns (siRNA and shRNA), providing evidence for its specific on-target activity.
Comparative Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of this compound with EZH2 genetic knockdowns on key cellular and molecular parameters.
| Intervention | Cell Line | Assay | Result | Reference |
| This compound | Synovial Sarcoma (SYO-1, Aska-SS) | Western Blot | Dose-dependent decrease in H3K27me3 | [4] |
| EZH2 siRNA | Synovial Sarcoma (SYO-1, Fuji) | Western Blot | Knockdown of EZH2 protein expression | [4] |
| This compound | Synovial Sarcoma | MTT Assay | Inhibition of cell proliferation | [4] |
| EZH2 siRNA/shRNA | Synovial Sarcoma | MTT Assay | Inhibition of cell proliferation | [4] |
| This compound | Medulloblastoma (SHH MB-SLCs) | Cell-based Assay | Decrease in H3K27me3 levels | [5] |
| EZH2 shRNA | Medulloblastoma (DAOY) | Western Blot | Decreased levels of H3K27me3 | [5] |
| This compound | Rhabdomyosarcoma (RD, RH30) | Cell Viability Assay | Decreased cell viability | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
Synovial sarcoma and medulloblastoma cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For pharmacological inhibition, cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for specified durations.
EZH2 Genetic Knockdown
-
siRNA Transfection: Cells were transfected with EZH2-specific small interfering RNAs (siRNAs) or non-targeting control siRNAs using a suitable transfection reagent. Knockdown efficiency was typically assessed 48-72 hours post-transfection.
-
shRNA Transduction: For stable knockdown, lentiviral particles carrying EZH2-specific short hairpin RNAs (shRNAs) or a control shRNA were used to transduce the cells. Transduced cells were selected using an appropriate antibiotic.
Western Blot Analysis
To assess protein levels of EZH2 and histone modifications, the following protocol was used:
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify protein expression levels.[4][7][8][9]
Cell Viability and Proliferation Assays
-
MTT Assay: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates, treated as required, and then incubated with MTT solution. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength.[4]
-
Cell Counting: Cell proliferation was also assessed by direct cell counting at different time points after treatment.
Visualizations
EZH2 Signaling Pathway
The following diagram illustrates the core mechanism of EZH2-mediated gene silencing. EZH2, as part of the PRC2 complex, utilizes SAM as a methyl donor to trimethylate Histone H3 at lysine 27. This H3K27me3 mark leads to chromatin compaction and transcriptional repression of target genes.
Caption: EZH2 Signaling Pathway and Points of Intervention.
Experimental Workflow: Comparing this compound and Genetic Knockdown
This diagram outlines the experimental workflow for a head-to-head comparison of a pharmacological inhibitor and genetic knockdown of a target protein.
Caption: Workflow for Comparing Pharmacological and Genetic Inhibition.
References
- 1. Validation of the histone methyltransferase EZH2 as a therapeutic target for various types of human cancer and as a prognostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the histone methyltransferase EZH2 as a therapeutic target for various types of human cancer and as a prognostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone methyltransferase EZH2 as a druggable target in SHH medulloblastoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting chemotherapy to de-condensed H3K27me3-marked chromatin of AML cells enhances leukemia suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of gene expression changes induced by different EZH2 inhibitors
A deep dive into the differential effects of EZH2 inhibitors on the cancer cell transcriptome, providing researchers with essential data for informed therapeutic development.
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As a histone methyltransferase, it plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Its overactivity is implicated in the progression of various cancers by suppressing tumor suppressor genes. A growing class of EZH2 inhibitors aims to counteract this, reactivating silenced genes and impeding cancer growth. This guide offers a comparative analysis of the gene expression changes induced by different EZH2 inhibitors, supported by experimental data to aid researchers in their selection and application.
Mechanism of Action: Reawakening Suppressed Genes
EZH2 inhibitors primarily function by competitively binding to the S-adenosylmethionine (SAM) binding site of the EZH2 enzyme. This action prevents the transfer of a methyl group to H3K27. The resulting reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the transcriptional reactivation of previously silenced genes, including critical tumor suppressors. This can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.
Comparative Gene Expression Analysis
The choice of an EZH2 inhibitor can have distinct consequences on the cellular transcriptome, leading to differential therapeutic outcomes. While sharing a common mechanism of reducing H3K27me3, the specific sets of genes and pathways affected can vary depending on the inhibitor and the cancer context.
Below is a summary of gene expression changes induced by prominent EZH2 inhibitors—Tazemetostat, GSK126, and Valemetostat—in different cancer cell lines. The data presented is a synthesis from multiple studies to provide a comprehensive overview.
| Inhibitor | Cell Line(s) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Tazemetostat | Prostate Cancer (LNCaP-abl), Follicular Lymphoma | Tumor suppressor genes, B-cell differentiation genes (e.g., PRDM1/BLIMP1) | Cell cycle and spliceosome pathway genes | [2][3] |
| GSK126 | Diffuse Large B-cell Lymphoma (DLBCL), Prostate Cancer (MSKPCa4) | PRC2 target genes, Tumor suppressor genes | Genes involved in cell proliferation | [2][4] |
| Valemetostat | T-cells from HIV-1 patients | HIV-1 mRNA, JAK-STAT signaling pathway genes (177 genes with >3-fold increase compared to GSK126) | - | [5] |
Experimental Protocols
A generalized experimental workflow for analyzing gene expression changes induced by EZH2 inhibitors is outlined below. Specific details may vary between studies.
Cell Culture and Treatment
Cancer cell lines are cultured under standard conditions. Cells are then treated with a specific EZH2 inhibitor at various concentrations (e.g., 0.01 µM to 25 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours to 14 days).[5]
RNA Isolation and Sequencing
Total RNA is extracted from the treated and control cells using standard methods like TRIzol. Following quality control, RNA-sequencing libraries are prepared. Sequencing is typically performed using platforms like the Illumina HiSeq to generate 50bp single-end reads at a depth of over 10 million reads per sample.[5]
Data Analysis
Sequencing data undergoes quality control (e.g., FastQC) and alignment to a reference genome (e.g., hg19). Differential gene expression analysis is then performed using tools like Cufflinks and Cuffdiff to identify genes with statistically significant changes in expression (e.g., log2(fold change) > ±1 and p < 0.05).[5] Gene set enrichment analysis (GSEA) and pathway analysis are subsequently used to identify the biological processes and signaling pathways affected by the EZH2 inhibitor.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to assess the levels of H3K27me3 at specific gene promoters. Cells are cross-linked with formaldehyde, and chromatin is sheared. Immunoprecipitation is carried out using specific antibodies against H3K27me3 (e.g., Cell Signaling Technology #9733, 1:1000 dilution) or EZH2 (e.g., Thermo Fisher Scientific #49-1043, 5 µl per IP).[6][7] The immunoprecipitated DNA is then purified and analyzed by qPCR or sequencing (ChIP-seq). For optimal ChIP-seq results with EZH2 antibody #5246, 5 μl of antibody and 10 μg of chromatin (approximately 4 x 10^6 cells) per IP is recommended.
Western Blotting
To confirm the reduction in global H3K27me3 levels and to assess the expression of EZH2 and other proteins of interest, western blotting is performed. Whole-cell lysates or histone extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., anti-H3K27me3, anti-EZH2), followed by a suitable secondary antibody.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved, the following diagrams have been generated.
Caption: EZH2 interaction with the Wnt/β-catenin signaling pathway.
Caption: A typical experimental workflow for analyzing gene expression changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 6. EZH2 Polyclonal Antibody (49-1043) [thermofisher.com]
- 7. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of EPZ005687: A Guide for Laboratory Professionals
For immediate reference, EPZ005687 and its containers must be disposed of as hazardous waste. Researchers, scientists, and drug development professionals handling this compound are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this potent and selective EZH2 inhibitor.
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe disposal of this compound. Unused or waste material should be stored in its original, tightly sealed container. If the original container is not available, use a clearly labeled, chemically resistant container.
Storage Conditions:
-
Solid Form: Store at -20°C for up to one year or at -80°C for up to two years for optimal stability.
-
In Solvent: Aliquot and store solutions at -80°C to prevent degradation from repeated freeze-thaw cycles.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.
Disposal Procedure for Unused this compound
Unused or expired this compound is considered chemical waste and must be disposed of accordingly.
Step-by-Step Disposal:
-
Segregation: Do not mix this compound with other waste streams. Keep it segregated in a designated, labeled container for chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, are considered contaminated and must be disposed of as hazardous waste.
Procedure for Contaminated Waste:
-
Collection: Place all contaminated disposable materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Decontamination: Non-disposable items such as glassware should be decontaminated using a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The solvent used for decontamination must also be collected and disposed of as hazardous waste.
-
Disposal: The container with contaminated materials should be sealed and disposed of through your institution's hazardous waste management program.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₃₂H₃₇N₅O₃ |
| Molecular Weight | 539.7 g/mol |
| Ki for EZH2 | 24 nM[1][2][3][4] |
| IC₅₀ for PRC2 | 54 nM[1][4] |
| Solubility in DMSO | ≥ 10 mg/mL |
| Solubility in DMF | ~20 mg/mL |
Experimental Protocol: In Vitro EZH2 Inhibition Assay
The following is a representative protocol for assessing the inhibitory activity of this compound on EZH2, a key experiment cited in its characterization.[4]
Materials:
-
Recombinant PRC2 complex
-
S-Adenosyl-L-[³H-methyl]-methionine ([³H]-SAM)
-
Histone H3 peptide (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
This compound stock solution (in DMSO)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (for control wells).
-
Add the PRC2 enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the Histone H3 peptide and [³H]-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its proper disposal.
Caption: Mechanism of EZH2 inhibition by this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling EPZ005687
This guide provides crucial safety and logistical information for the handling and disposal of EPZ005687, a potent and selective inhibitor of the EZH2 histone methyltransferase.[1][2][3][4][5] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment for all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear standard laboratory gloves (e.g., nitrile). Change gloves immediately if they become contaminated. For potent compounds, consider double-gloving. |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or chemical safety goggles to protect against accidental splashes or dust generation. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required | For procedures that may generate dust or aerosols (e.g., weighing, preparing stock solutions), a dust mask or working in a certified chemical fume hood is recommended. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of exposure.
1. Preparation and Weighing:
-
Before handling, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily accessible.
-
Weigh the solid compound in a chemical fume hood to prevent inhalation of any airborne powder.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
2. Solution Preparation:
-
Prepare stock solutions in a chemical fume hood. This compound is soluble in DMF and DMSO.[1]
-
Add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
3. Experimental Use:
-
When adding the compound to cell cultures or reaction mixtures, do so in a manner that minimizes the creation of aerosols.
-
Clearly label all tubes and plates containing this compound with the compound name, concentration, and date.
4. Storage:
-
Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage for the solid powder is -20°C for up to 12 months.[4] Stock solutions should be stored at -80°C.[2]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect unused solid compound and any contaminated consumables (e.g., gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
